GSK3494245
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2080410-41-7 |
|---|---|
Molecular Formula |
C21H23FN6O2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[4-fluoro-3-(3-morpholin-4-ylimidazo[1,2-a]pyrimidin-7-yl)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H23FN6O2/c22-17-4-3-15(24-21(29)27-6-1-2-7-27)13-16(17)18-5-8-28-19(14-23-20(28)25-18)26-9-11-30-12-10-26/h3-5,8,13-14H,1-2,6-7,9-12H2,(H,24,29) |
InChI Key |
SAJUCKZZYFFICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)C3=NC4=NC=C(N4C=C3)N5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
GSK3494245: A Novel Leishmania Proteasome Inhibitor for Visceral Leishmaniasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical candidate GSK3494245, a potent and selective inhibitor of the Leishmania proteasome for the treatment of visceral leishmaniasis (VL). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor that demonstrates significant promise as an oral therapeutic for VL, a parasitic disease caused by Leishmania donovani and Leishmania infantum. The compound emerged from a drug discovery program that repurposed hits from a screen against the related parasite Trypanosoma cruzi.[1][2]
The primary mechanism of action of this compound is the potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the Leishmania 20S proteasome.[1][2] This enzymatic activity is catalyzed by the β5 subunit of the proteasome, a multi-subunit complex essential for protein degradation and cellular homeostasis in eukaryotes.[3][4] Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, cell cycle arrest in the G2/M phase, and ultimately, parasite death.[1]
High-resolution cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously undiscovered inhibitor site located between the β4 and β5 proteasome subunits.[1][3] This binding induces a pocket that is exploited by the inhibitor. The selectivity of this compound for the parasite proteasome over the human ortholog is attributed to divergence in the amino acid residues within this binding pocket, particularly in the β4 subunit.[1]
dot
Caption: Mechanism of this compound action in Leishmania.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro efficacy, selectivity, and in vivo efficacy.
Table 1: In Vitro Activity of this compound
| Assay | Species/Cell Line | Endpoint | Value | Reference |
| Proteasome Inhibition (CT-L) | L. donovani (wild-type) | IC50 | 0.16 µM | [1] |
| Proteasome Inhibition (CT-L) | L. tarentolae | - | Correlates well with L. donovani | [1] |
| Intramacrophage Amastigotes | L. donovani in THP-1 cells | EC50 | 5.7 µM | [1] |
| Promastigotes | L. donovani | EC50 | 14 nM | [1] |
| Promastigotes | L. tarentolae | EC50 | 40 nM | [1] |
Table 2: Selectivity Profile of this compound
| Assay | Target | Endpoint | Value | Selectivity Fold (Human/Leishmania) | Reference |
| Proteasome Inhibition (CT-L) | Human 26S Proteasome (purified) | IC50 | 13 µM | ~81 | [1] |
| Proteasome Inhibition (CT-L) | Human Proteasome (THP-1 extracts) | IC50 | 40 µM | ~250 | [1] |
| Cytotoxicity | Human THP-1 cells | EC50 | > 50 µM | > 8.7 (vs. Ld amastigotes) | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis (L. donovani)
| Dose | Administration | Efficacy (% reduction in parasite burden) | P-value | Reference |
| 3 mg/kg | Oral, twice daily for 10 days | > 95% | P = 0.0441 | [5] |
| 10 mg/kg | Oral, twice daily for 10 days | > 95% | P = 0.0037 | [5] |
| 25 mg/kg | Oral, twice daily for 10 days | > 95% | P < 0.0001 | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Leishmania Proteasome Chymotrypsin-Like (CT-L) Activity Assay
This protocol is adapted from methodologies used for assessing proteasome inhibition.[1]
Objective: To determine the inhibitory activity of this compound against the chymotrypsin-like activity of the Leishmania proteasome.
Materials:
-
Leishmania donovani promastigotes
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM ATP, 5 mM MgCl2, 10% glycerol)
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (Promega) or similar fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
This compound
-
384-well microplates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Preparation of Leishmania Lysate:
-
Harvest logarithmic phase L. donovani promastigotes by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in lysis buffer and lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the Leishmania lysate (e.g., 5 µg protein per well).
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., bortezomib).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Measurement of Proteasome Activity:
-
Add the proteasome substrate (e.g., Suc-LLVY-aminoluciferin from the Proteasome-Glo™ kit) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for substrate cleavage.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
dot
Caption: Workflow for the Leishmania proteasome activity assay.
Intramacrophage Amastigote Viability Assay
This protocol is based on standard methods for assessing the activity of compounds against the intracellular stage of Leishmania.[1]
Objective: To determine the efficacy of this compound against L. donovani amastigotes residing within a host macrophage cell line.
Materials:
-
THP-1 human monocytic cell line
-
Leishmania donovani promastigotes
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
96-well plates
-
Microscope with imaging system
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in a 96-well plate at a suitable density.
-
Induce differentiation into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.
-
Wash the cells to remove PMA and non-adherent cells.
-
-
Infection of Macrophages:
-
Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a specific multiplicity of infection (e.g., 10:1 parasites to macrophages).
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove extracellular parasites.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the infected macrophages.
-
Incubate for a defined period (e.g., 72 hours).
-
-
Assessment of Parasite Viability:
-
Fix the cells with methanol and stain with Giemsa.
-
Quantify the number of amastigotes per 100 macrophages by light microscopy.
-
Alternatively, use a high-content imaging system for automated quantification.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each drug concentration compared to the untreated control.
-
Determine the EC50 value by plotting the data and fitting to a dose-response curve.
-
In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
This protocol outlines a general procedure for evaluating the in vivo efficacy of antileishmanial compounds in a murine model.[1][5]
Objective: To assess the therapeutic efficacy of this compound in a mouse model of established VL.
Materials:
-
BALB/c mice
-
Leishmania donovani amastigotes (isolated from the spleen of an infected hamster)
-
This compound formulation for oral administration
-
Miltefosine (positive control)
-
Vehicle control
Procedure:
-
Infection of Mice:
-
Infect BALB/c mice intravenously with L. donovani amastigotes (e.g., 2 x 10^7 amastigotes per mouse).
-
Allow the infection to establish for a specific period (e.g., 14 days).
-
-
Drug Administration:
-
Randomly assign the infected mice to treatment groups (vehicle control, this compound at different doses, and miltefosine).
-
Administer the compounds orally, for example, twice daily for 10 consecutive days.
-
-
Evaluation of Parasite Burden:
-
At a set time point after the last treatment (e.g., 28 days post-infection), euthanize the mice.
-
Aseptically remove the livers and spleens.
-
Prepare Giemsa-stained impression smears of the liver and spleen.
-
Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
-
-
Data Analysis:
-
Calculate the mean LDU for each treatment group.
-
Determine the percentage of parasite inhibition for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., t-test) to assess the significance of the observed reductions in parasite burden.
-
Resistance and Selectivity
Resistance Mechanisms
Leishmania strains resistant to this compound have been generated in vitro.[4] These resistant parasites harbor mutations in the genes encoding the β4 and β5 subunits of the proteasome, specifically at the interface where the drug binds.[4][6] This provides strong genetic validation for the proteasome as the target of this compound.
dot
Caption: Logical flow of this compound resistance mechanism.
Selectivity
This compound exhibits a significant selectivity for the Leishmania proteasome over the human proteasome, with selectivity ratios of approximately 81-fold and 250-fold for the purified human 26S proteasome and proteasome in THP-1 cell extracts, respectively.[1] This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. The structural basis for this selectivity lies in the amino acid differences between the parasite and human proteasome at the drug-binding site.[1]
Conclusion
This compound is a promising preclinical candidate for the oral treatment of visceral leishmaniasis. Its novel mechanism of action, potent in vitro and in vivo efficacy, and significant selectivity for the parasite proteasome make it a valuable asset in the fight against this neglected tropical disease. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this and other related proteasome inhibitors. Although development of this compound was discontinued after Phase I trials in healthy volunteers due to its pharmacokinetic profile, the research provides a valuable blueprint for targeting the Leishmania proteasome.[7]
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An RNA Interference (RNAi) Toolkit and Its Utility for Functional Genetic Analysis of Leishmania (Viannia) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Target Deconvolution of GSK3494245: A Proteasome Inhibitor for Visceral Leishmaniasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of GSK3494245 (also known as DDD01305143), a preclinical candidate for the treatment of visceral leishmaniasis (VL) caused by the protozoan parasite Leishmania donovani. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and presents visual workflows of the target identification process.
Executive Summary
Visceral leishmaniasis remains a significant global health threat, and the emergence of drug resistance necessitates the development of novel therapeutics with new mechanisms of action.[1][2][3] this compound, a compound developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee's Drug Discovery Unit, was identified through phenotypic screening against the related parasite Trypanosoma cruzi and subsequently optimized for activity against Leishmania donovani.[4][5] Extensive mode-of-action studies have unequivocally identified the parasite's proteasome as the primary target of this compound.[4][5] Specifically, the compound inhibits the chymotrypsin-like activity of the proteasome by binding to the β5 subunit at a novel allosteric site.[4][5][6] This guide consolidates the key findings and methodologies employed in the successful target deconvolution of this promising anti-leishmanial agent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Organism | IC50/EC50 | Reference |
| Biochemical Assay | Wild-Type L. donovani Proteasome (Chymotrypsin-like activity) | 0.16 µM | [6][7] |
| Cell-Based Assay | L. donovani Promastigotes | 14 nM | [7] |
| Cell-Based Assay | L. donovani Axenic Amastigotes | pEC50 = 6.5 | [6] |
| Intramacrophage Assay | L. donovani Amastigotes in THP-1 cells | 5.7 µM | [6] |
| Intramacrophage Assay | L. donovani and L. infantum clinical strains | EC50 = 1.6 µM | [8] |
| Non-pathogenic Leishmania | Leishmania tarentolae | EC50 = 40 nM | [7] |
Table 2: Selectivity Profile of this compound
| Target/Organism | IC50/EC50 | Selectivity Index | Reference |
| Human Proteasome (Purified 26S, Chymotrypsin-like activity) | 13 µM | ~81-fold vs. L. donovani proteasome | [6] |
| Human Proteasome (Enriched THP-1 extracts) | 40 µM | 250-fold vs. L. donovani proteasome | [6] |
| Human THP-1 cells | > 50 µM | > 8.7-fold vs. L. donovani intramacrophage | [6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Reduction in Parasite Load | Reference |
| Mouse model of Visceral Leishmaniasis (L. donovani, LV9) | 25 mg/kg, orally, twice a day for 10 consecutive days | > 95% | [6] |
Experimental Protocols and Methodologies
The target of this compound was elucidated through a multi-pronged approach, encompassing phenotypic screening, biochemical assays, and advanced structural biology. The key experimental workflows are described below.
Phenotypic Screening and Initial Hit Identification
The discovery of the chemical series leading to this compound originated from a phenotypic screen against Trypanosoma cruzi.[4] Promising hits were then evaluated for their efficacy against the intramacrophage amastigote form of L. donovani, which is the clinically relevant stage of the parasite.[5][9] This approach prioritizes compounds based on their ability to kill the parasite within the host cell, irrespective of their specific molecular target.
Target Identification via Proteasome Inhibition Assays
The primary mode of action was identified through biochemical assays that measured the enzymatic activity of the Leishmania proteasome.
-
Proteasome Activity Assay: The chymotrypsin-like activity of the L. donovani proteasome was measured using a fluorogenic substrate. Lysates from L. donovani promastigotes were incubated with this compound at varying concentrations, followed by the addition of the substrate. The inhibition of substrate cleavage, monitored by fluorescence, was used to determine the IC50 value.[10] Similar assays were performed using purified human 26S proteasomes and extracts from human THP-1 monocytes to assess selectivity.[10]
-
Active Site Probe Labeling: To confirm direct engagement with the proteasome, a fluorescently tagged, covalent active site probe (e.g., UbiQ-018) was used.[10] This probe specifically labels the active β subunits of the proteasome. Pre-incubation with this compound was shown to selectively block the labeling of the β5 subunit in L. donovani extracts, but not in human cell extracts, providing direct evidence of target engagement and selectivity.[10]
Structural Elucidation of the Binding Site
The precise binding mode of this compound was determined using high-resolution cryo-electron microscopy (cryo-EM).
-
Cryo-EM Structure Determination: The 20S proteasome from Leishmania tarentolae (a non-pathogenic model) was used for structural studies.[4] Structures of the proteasome were determined both in its apo form and in complex with this compound. The resulting high-resolution maps revealed a previously undiscovered inhibitor binding site located between the β4 and β5 subunits of the proteasome.[4] This novel binding site contributes to the compound's selectivity for the parasite proteasome.
In Vivo Efficacy Studies
The therapeutic potential of this compound was evaluated in a mouse model of visceral leishmaniasis.
-
Mouse Model of Infection: Mice were infected with L. donovani (e.g., LV9 strain). Following the establishment of infection, the mice were treated with this compound orally. The efficacy of the compound was determined by quantifying the parasite burden in the liver and spleen at the end of the treatment period and comparing it to untreated control animals.[6]
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of action of this compound.
Caption: Phenotypic drug discovery workflow leading to this compound.
Caption: Experimental workflow for the target identification of this compound.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Conclusion
The target deconvolution of this compound serves as a successful case study in modern anti-parasitic drug discovery. Through a combination of phenotypic screening, biochemical validation, and high-resolution structural biology, the Leishmania donovani proteasome was unequivocally identified as its primary target. The compound exerts its anti-leishmanial effect by inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit via a novel binding mechanism, which confers selectivity over the human ortholog.[4][5][6] While the clinical development of this compound was discontinued due to pharmacokinetic challenges, the validation of the leishmanial proteasome as a druggable target provides a solid foundation for future drug discovery efforts against visceral leishmaniasis.[11][12]
References
- 1. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound |CAS:2080410-41-7 Probechem Biochemicals [probechem.com]
- 8. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. GSK245 (DDD1305143) | DNDi [dndi.org]
GSK3494245: A Deep Dive into the Inhibition of Chymotrypsin-Like Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3494245, also known as DDD01305143, is a novel small molecule inhibitor that has been investigated for its therapeutic potential against visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species. The primary mechanism of action of this compound is the potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the parasite's 20S proteasome. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its inhibitory effects on chymotrypsin-like activity, the experimental protocols used for its characterization, and its molecular mechanism of action.
Quantitative Analysis of Inhibitory Activity
This compound demonstrates potent and selective inhibition of the Leishmania donovani proteasome's chymotrypsin-like activity. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound Against Leishmania donovani and Human Cells
| Assay Type | Target/Cell Line | Parameter | Value |
| Intramacrophage L. donovani Assay | L. donovani amastigotes (in THP-1 cells) | EC50 | 1.6 µM[1] |
| Cytotoxicity Assay | THP-1 human monocytic cell line | EC50 | >100 µM |
Table 2: Selectivity of this compound for Parasite vs. Human Proteasome Chymotrypsin-Like Activity
| Proteasome Source | Parameter | Value | Selectivity (Human/Parasite) |
| Leishmania donovani | IC50 | Not explicitly quantified in abstracts | >37-fold |
| Human | IC50 | Not explicitly quantified in abstracts |
Mechanism of Action: Targeting the β5 Subunit
Detailed mode of action studies have confirmed that this compound acts by directly inhibiting the chymotrypsin-like activity catalyzed by the β5 subunit of the L. donovani proteasome.[1][2][3] Cryo-electron microscopy (cryo-EM) studies have revealed a unique binding site for the inhibitor. This compound binds at the interface between the β4 and β5 subunits of the proteasome.[2] This binding site is distinct and exploits structural differences between the parasite and human proteasomes, which accounts for the compound's selectivity.[2] The inhibition of this essential enzymatic activity disrupts the parasite's protein homeostasis, leading to cell death.
References
- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]
- 3. pnas.org [pnas.org]
Structural Insights into the Binding of GSK3494245 to the Leishmania Proteasome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3494245 is a promising preclinical candidate for the treatment of visceral leishmaniasis, a neglected tropical disease. Its therapeutic effect stems from the potent and selective inhibition of the chymotrypsin-like activity of the Leishmania parasite's 20S proteasome. This guide provides an in-depth analysis of the structural biology governing the interaction between this compound and its target. High-resolution cryo-electron microscopy (cryo-EM) studies have revealed a unique binding mode, where this compound occupies a previously undiscovered pocket at the interface of the β4 and β5 subunits of the proteasome. This novel binding site is crucial for its selectivity over the human proteasome. This document consolidates the available quantitative binding data, details the experimental methodologies employed in these structural and biochemical studies, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and the Proteasome Target
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in cellular homeostasis. The 26S proteasome, the central protease of this system, is a large multi-subunit complex responsible for the degradation of ubiquitinated proteins. Its catalytic core, the 20S proteasome, is composed of four stacked heptameric rings forming a barrel-shaped structure. The two inner rings are composed of β-subunits, three of which (β1, β2, and β5) harbor the caspase-like, trypsin-like, and chymotrypsin-like proteolytic activities, respectively.
This compound (also known as DDD01305143) is an orally bioavailable small molecule that has demonstrated significant efficacy in preclinical models of visceral leishmaniasis.[1] Its mechanism of action is the specific inhibition of the chymotrypsin-like activity of the Leishmania donovani proteasome's β5 subunit.[1][2] This targeted inhibition leads to the accumulation of polyubiquitinated proteins, cell cycle arrest, and ultimately, parasite death. A key feature of this compound is its selectivity for the parasite proteasome over the human ortholog, a critical attribute for a successful therapeutic agent.[3]
Structural Biology of the this compound-Proteasome Interaction
The atomic-level details of how this compound engages the Leishmania proteasome were elucidated through high-resolution cryo-electron microscopy (cryo-EM). The structure of the Leishmania tarentolae 20S proteasome in complex with this compound was determined at a resolution of 2.8 Å.[4]
This structural analysis revealed a novel binding site for this compound, distinct from that of other known proteasome inhibitors. Instead of binding directly within the active site of the β5 subunit, this compound lodges in an induced-fit pocket located at the interface between the β4 and β5 subunits.[1][5] This unique binding mode is a key determinant of its species selectivity. The residues lining this pocket in the Leishmania proteasome are divergent from those in the human proteasome, providing a structural basis for the observed selectivity.[1]
The cryo-EM structure (PDB: 6QM7, EMDB: EMD-4590) shows that this compound forms a network of interactions with residues from both the β4 and β5 subunits, effectively inhibiting the chymotrypsin-like activity of the β5 subunit.[4][6]
Quantitative Binding Data
The inhibitory potency and selectivity of this compound have been quantified through various biochemical assays. The following table summarizes the key inhibition constants.
| Target Proteasome | Assay Type | Parameter | Value (µM) | Reference(s) |
| Leishmania donovani (Wild-Type) | Chymotrypsin-like activity | IC50 | 0.16 | [2][3] |
| Human 26S (purified) | Chymotrypsin-like activity | IC50 | 13 | [3] |
| Human (enriched THP-1 extracts) | Chymotrypsin-like activity | IC50 | 40 | [3] |
Signaling Pathway and Experimental Workflows
The Ubiquitin-Proteasome Signaling Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, the target of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.sg]
- 3. medchemexpress.com [medchemexpress.com]
- 4. COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. The cryo-EM structure of the Plasmodium falciparum 20S proteasome and its use in the fight against malaria - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of GSK3494245: A Novel Proteasome Inhibitor for Visceral Leishmaniasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Visceral leishmaniasis (VL), a neglected tropical disease caused by protozoan parasites of the Leishmania donovani complex, poses a significant global health burden with limited therapeutic options.[1] This technical guide details the discovery and preclinical development of GSK3494245, a novel, orally bioavailable small molecule inhibitor of the Leishmania proteasome. Efficacious in preclinical models of VL, this compound represents a promising advancement in the search for new treatments for this devastating disease. This document provides a comprehensive overview of its discovery, mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.
Introduction
Visceral leishmaniasis is a systemic parasitic disease characterized by fever, weight loss, hepatosplenomegaly, and anemia, and is fatal if left untreated.[1] Current treatments are hampered by issues of toxicity, parenteral administration, emerging resistance, and cost, highlighting the urgent need for new, safe, and orally active drugs. The discovery of this compound emerged from a drug discovery program that repurposed hits from a screen against the related parasite Trypanosoma cruzi.[1] This initiative led to the identification of a promising chemical series that, after extensive optimization, yielded this compound as a preclinical candidate.
Drug Discovery and Development Pipeline
The journey of this compound from an initial hit to a preclinical candidate involved a multi-stage process, as depicted below.
Caption: High-level drug discovery and development workflow for this compound.
Mechanism of Action: Targeting the Leishmania Proteasome
This compound exerts its anti-leishmanial activity through the inhibition of the parasite's 20S proteasome, a crucial cellular machinery for protein degradation and turnover.
Signaling Pathway
References
Preclinical Development of GSK3494245: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3494245 (also known as DDD01305143 and compound 8) is a novel, orally bioavailable small molecule that was identified as a preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2] The compound emerged from a phenotypic screening campaign and subsequent lead optimization program.[3] this compound acts via a novel mechanism of action, selectively inhibiting the chymotrypsin-like activity of the Leishmania proteasome.[1][4] Extensive preclinical studies demonstrated its potent in vitro and in vivo activity against clinically relevant Leishmania species, favorable pharmacokinetic properties in multiple preclinical species, and a promising safety profile.[1][3] Although the clinical development of this compound for visceral leishmaniasis was discontinued due to complexities in its pharmacokinetic profile in humans, the preclinical data package provides a valuable case study in antiparasitic drug discovery.[5][6]
Mechanism of Action: Selective Proteasome Inhibition
This compound exerts its anti-leishmanial effect by selectively inhibiting the chymotrypsin-like activity of the parasite's 20S proteasome.[1][7] This inhibition is highly specific for the parasite's proteasome over the human ortholog, which is a key attribute for its therapeutic index.[3]
The mechanism involves the binding of this compound to a previously undiscovered inhibitory site located between the β4 and β5 subunits of the Leishmania proteasome.[1][7] This binding pocket is induced upon engagement of the inhibitor and is not present in the apo structure of the enzyme.[1] The selectivity of this compound is attributed to the exploitation of divergent amino acid residues between the human and kinetoplastid parasite β4 subunits lining this pocket.[1] Inhibition of the proteasome's chymotrypsin-like activity disrupts protein homeostasis within the parasite, leading to cell cycle arrest and ultimately parasite death.[4]
Data Presentation
In Vitro Activity
This compound demonstrated potent activity against various Leishmania species and life-cycle stages. The following table summarizes its in vitro efficacy.
| Assay | Leishmania Species | Strain | EC50 (µM) | Reference |
| Intramacrophage Amastigotes (THP-1 cells) | L. donovani | - | 1.6 | [8] |
| Promastigotes | L. donovani | - | 0.014 | [1] |
| Promastigotes | L. tarentolae | - | 0.040 | [1] |
In Vitro Proteasome Inhibition
The inhibitory activity of this compound against the chymotrypsin-like activity of the Leishmania proteasome is presented below.
| Assay | Source | IC50 (µM) | Reference |
| Chymotrypsin-like Proteasome Activity | L. donovani cell lysate | 0.16 ± 0.01 | [1] |
Pharmacokinetics in Preclinical Species
The pharmacokinetic profile of this compound was evaluated in several preclinical species following intravenous (IV) and oral (PO) administration.
| Species | Dose (mg/kg) | Route | Bioavailability (%) | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) | Reference |
| Mouse (CD-1) | 3 | IV | - | - | 2.2 | - | [1] |
| 10 | PO | 18 | - | - | - | [1] | |
| Rat (Sprague-Dawley) | 3 | IV | - | - | 1.0 | - | [1] |
| 10 | PO | 35 | - | - | - | [1] | |
| Dog (Beagle) | 3 | IV | - | - | 1.3 | - | [1] |
| 10 | PO | 46 | - | - | - | [1] |
CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life.
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in a mouse model of visceral leishmaniasis.
| Animal Model | Leishmania Strain | Treatment Regimen | Efficacy (% reduction in parasite burden) | Reference |
| BALB/c mice | L. donovani (LV9) | 25 mg/kg, PO, b.i.d. for 10 days | ED90 = 16 mg/kg, ED99 = 30 mg/kg | [3] |
PO: Oral administration; b.i.d.: twice daily; ED90/ED99: Effective dose to reduce parasite burden by 90%/99%.
Experimental Protocols
In Vitro Intramacrophage Amastigote Assay
This assay assesses the activity of compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.
Methodology:
-
Human THP-1 monocytes are seeded in 384-well plates and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
The differentiated macrophages are then infected with Leishmania donovani amastigotes.
-
Following infection, serial dilutions of this compound are added to the wells.
-
The plates are incubated for 72 hours to allow for parasite proliferation and compound activity.
-
After incubation, the cells are fixed and stained with a nuclear stain, such as DAPI.
-
The plates are imaged using an automated high-content imaging system to quantify the number of intracellular parasites per macrophage.
-
The percentage of parasite inhibition is calculated relative to vehicle-treated controls, and EC50 values are determined by non-linear regression analysis.
In Vivo Mouse Model of Visceral Leishmaniasis
This model is used to evaluate the in vivo efficacy of drug candidates against an established Leishmania infection.
Methodology:
-
Female BALB/c mice are infected via the lateral tail vein with Leishmania donovani (e.g., LV9 strain) amastigotes.
-
Treatment with this compound, formulated for oral administration, is initiated at a specified time post-infection (e.g., day 7).
-
The compound is typically administered twice daily for a period of 10 days. A vehicle control group and a positive control group (e.g., miltefosine) are included.
-
Animals are monitored daily for clinical signs of disease and body weight changes.
-
At the end of the treatment period, mice are euthanized, and their livers and spleens are harvested.
-
The parasite burden in the liver and spleen is determined by counting the number of amastigotes in Giemsa-stained tissue smears and is expressed as Leishman-Donovan Units (LDUs).
-
The percentage of parasite inhibition is calculated by comparing the LDU of treated groups to the vehicle control group, and the effective dose (ED) values are determined.
Cryo-Electron Microscopy (Cryo-EM) Structure Determination
The high-resolution structure of the Leishmania 20S proteasome in complex with this compound was determined using single-particle cryo-EM.
Methodology:
-
The 20S proteasome from Leishmania tarentolae is purified.
-
The purified proteasome is incubated with an excess of this compound.
-
The complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to vitrify the sample.
-
Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector.
-
A large dataset of particle images is collected.
-
The images are processed using specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the proteasome-inhibitor complex.
-
An atomic model of the complex is built into the cryo-EM density map to reveal the binding site and interactions of this compound.[1]
Conclusion
The preclinical development of this compound represents a significant advancement in the search for novel treatments for visceral leishmaniasis. Its unique mechanism of action, potent and selective activity, and favorable preclinical pharmacokinetic and efficacy profiles highlighted its potential as a promising drug candidate. While its development was ultimately halted, the comprehensive preclinical data package serves as a valuable resource for the scientific community, offering insights into a validated drug target and a well-characterized chemical series for future antiparasitic drug discovery efforts. The detailed methodologies and structured data presented in this guide provide a thorough overview of the rigorous preclinical evaluation of this compound.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK245 (DDD1305143) | DNDi [dndi.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. pnas.org [pnas.org]
- 8. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
GSK3494245: A Novel Proteasome Inhibitor with Potent Activity Against Antimony-Resistant Leishmania
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania donovani complex, remains a significant global health challenge. The emergence and spread of resistance to first-line antimonial drugs necessitates the development of novel therapeutics with alternative mechanisms of action. This technical guide provides an in-depth overview of the preclinical candidate GSK3494245, a potent and selective inhibitor of the Leishmania proteasome, with a focus on its activity against antimony-resistant strains.
This compound has demonstrated significant efficacy against both antimony-sensitive and antimony-resistant clinical isolates of L. donovani, positioning it as a promising candidate for the treatment of VL in regions with high rates of antimonial treatment failure. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound against Leishmania donovani parasites. While direct comparative data for this compound against well-characterized antimony-sensitive and resistant strains from a single study is limited in the public domain, the available information indicates potent activity against various clinical isolates, including those with a resistant phenotype.
Table 1: In Vitro Activity of this compound against Leishmania donovani
| Compound | Strain/Assay | EC50 (µM) | Reference |
| This compound | Intramacrophage L. donovani | 1.6 | [1] |
| This compound | Axenic Amastigotes | pEC50 = 6.5 | [2] |
| This compound | Intramacrophage L. donovani (THP-1) | pEC50 = 5.8 | [2] |
| This compound | Intramacrophage L. donovani (THP-1) | 5.7 | [2] |
Table 2: Example of In Vitro Activity of Other Compounds Against Antimony-Resistant Leishmania donovani
This table is provided as a reference to demonstrate how data for antimony-resistant strains is typically presented.
| Compound | Strain | Resistance Phenotype | EC50 (µM) | Reference |
| Arylquinoline 34 | L. donovani BPK282 | Antimony-Resistant | 0.86 | [3] |
| Arylquinoline 34 | L. donovani BPK275 | Antimony-Resistant | 0.71 | [3] |
| Arylquinoline 34 | L. donovani BPK173 | Antimony-Resistant | 0.66 | [3] |
Experimental Protocols
In Vitro Intramacrophage Leishmania donovani Assay
This protocol is a composite of methodologies described in the literature for assessing the efficacy of compounds against intracellular Leishmania amastigotes.[4][5][6]
a. Cell Culture and Differentiation:
-
Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Differentiation: Seed THP-1 cells at a density of 2 x 10^5 cells/mL in a 96-well plate. Induce differentiation into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 20-50 ng/mL. Incubate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere. After differentiation, wash the adherent macrophages with fresh, warm medium to remove PMA.
b. Parasite Culture and Infection:
-
Parasite Strain: Leishmania donovani promastigotes (e.g., MHOM/SD/62/1S-CL2D).
-
Culture: Culture promastigotes in M199 medium supplemented with 20% FBS, 1% penicillin-streptomycin, and 25 mM HEPES at 26°C.
-
Infection: Infect the differentiated THP-1 macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes. After the incubation period, wash the cells to remove extracellular parasites.
c. Compound Treatment and Evaluation:
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Add the compound dilutions to the infected macrophages and incubate for 72 hours at 37°C.
-
Evaluation: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. The 50% effective concentration (EC50) is calculated as the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes compared to the untreated control.
Intramacrophage Assay Workflow
Cytotoxicity Assay against THP-1 Cells
This protocol outlines a standard method to assess the cytotoxicity of this compound against the host cell line.[7][8]
a. Cell Culture:
-
Culture THP-1 cells as described in the intramacrophage assay protocol. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
b. Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the compound dilutions to the THP-1 cells and incubate for 72 hours at 37°C.
c. Cytotoxicity Measurement (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces the cell viability by 50% compared to the untreated control.
Cytotoxicity Assay Workflow
Mechanism of Action and Signaling Pathways
This compound exerts its anti-leishmanial effect through the specific inhibition of the chymotrypsin-like activity of the parasite's 20S proteasome. The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in numerous cellular processes, including cell cycle regulation, protein quality control, and stress response.
Inhibition of the Leishmania proteasome by this compound leads to the accumulation of ubiquitinated proteins, which are normally targeted for degradation. This disruption of protein homeostasis results in cell cycle arrest, likely at the G2/M phase, and ultimately triggers a cascade of events leading to programmed cell death of the parasite.[1][9]
This compound Mechanism of Action
Conclusion
This compound represents a promising new therapeutic avenue for the treatment of visceral leishmaniasis, particularly in areas where antimony resistance is prevalent. Its novel mechanism of action, targeting the parasite's proteasome, circumvents existing resistance pathways. The potent in vitro activity against clinical isolates of L. donovani underscores its potential. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in humans. This technical guide provides a foundational understanding for researchers and drug development professionals working towards novel anti-leishmanial therapies.
References
- 1. 6-Br-5methylindirubin-3'oxime (5-Me-6-BIO) targeting the leishmanial glycogen synthase kinase-3 (GSK-3) short form affects cell-cycle progression and induces apoptosis-like death: exploitation of GSK-3 for treating leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stage-Specific Activity of Pentavalent Antimony against Leishmania donovani Axenic Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Content Analysis of Macrophage-Targeting EhPIb-Compounds against Cutaneous and Visceral Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leishmania donovani-Induced Increase in Macrophage Bcl-2 Favors Parasite Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro inhibition of human leukemia THP-1 cells by Origanum syriacum L. and Thymus vulgaris L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of GSK3494245: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3494245 (also known as DDD01305143) is a potent, orally active, and selective inhibitor of the Leishmania donovani proteasome, investigated as a potential treatment for visceral leishmaniasis (VL). Developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee, the compound showed promising preclinical efficacy. However, its development was discontinued following a Phase I clinical trial in healthy volunteers, as its pharmacokinetic profile did not meet the criteria for progression to patient studies. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic data. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support further research in the field of anti-leishmanial drug discovery.
Mechanism of Action
This compound is a selective inhibitor of the chymotrypsin-like activity of the Leishmania donovani proteasome.[1][2][3][4][5][6] The proteasome is a critical cellular component responsible for protein degradation, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately resulting in parasite death.[7][8] this compound specifically targets the β5 subunit of the parasite's 20S proteasome, binding at a site between the β4 and β5 subunits.[1][3][4][5][6] This binding site is distinct from that of many other proteasome inhibitors and exploits differences between the parasite and human proteasomes, contributing to the compound's selectivity.[1][3][4][5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the Leishmania proteasome.
In Vitro Profile
This compound demonstrated potent and selective activity against Leishmania donovani in a variety of in vitro assays.
Enzyme Inhibition
| Target | Assay Type | Species | IC50 (µM) | Selectivity (fold) |
| L. donovani Proteasome (Chymotrypsin-like activity) | Proteasome Activity Assay | Leishmania donovani | 0.16 | >250 |
| Human 26S Proteasome (Chymotrypsin-like activity) | Proteasome Activity Assay | Homo sapiens | 13 | - |
| Human Proteasome in THP-1 extracts (Chymotrypsin-like activity) | Proteasome Activity Assay | Homo sapiens | 40 | - |
Cellular Activity
| Cell Type | Assay Type | Species | EC50 (µM) |
| L. donovani (intramacrophage amastigotes) | Intramacrophage Assay | Leishmania donovani | 1.6 |
| THP-1 cells | Cytotoxicity Assay | Homo sapiens | >50 |
In Vivo Profile
This compound showed significant efficacy in a mouse model of visceral leishmaniasis.
Efficacy in Mouse Model of Visceral Leishmaniasis
| Animal Model | Dosing Regimen | Efficacy |
| L. donovani-infected BALB/c mice | 25 mg/kg, orally, twice daily for 10 days | >95% reduction in parasite load in the liver |
Pharmacokinetic Profile
A Phase I clinical trial (NCT04504435) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers.[9] The study was a double-blind, randomized, placebo-controlled trial.[9] While detailed pharmacokinetic parameters from this study have not been publicly released in tabular format, the development of this compound was discontinued because its pharmacokinetic profile was deemed unlikely to be amenable to a convenient dosing regimen for the treatment of visceral leishmaniasis.[8] The study did not raise any significant safety concerns.[8]
Experimental Protocols
Proteasome Activity Assay
This protocol is a synthesized methodology based on descriptions of similar assays.
Objective: To determine the inhibitory activity of this compound against the chymotrypsin-like activity of the Leishmania donovani and human proteasomes.
Materials:
-
Purified L. donovani 20S proteasome or proteasome-enriched cell lysates.
-
Purified human 26S proteasome or THP-1 cell lysates.
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
This compound in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the proteasome preparation to each well.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence (e.g., excitation/emission of 380/460 nm for AMC) kinetically over a period of time (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro proteasome activity assay.
Intramacrophage Amastigote Assay
This protocol is a synthesized methodology based on published descriptions.[2][10][11]
Objective: To determine the efficacy of this compound against intracellular Leishmania donovani amastigotes.
Materials:
-
THP-1 human monocytic cell line.
-
Leishmania donovani promastigotes.
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
This compound in DMSO.
-
384-well imaging plates.
-
High-content imaging system.
-
DNA stain (e.g., DAPI).
Procedure:
-
Seed THP-1 cells in a 384-well plate and differentiate into macrophages using PMA.
-
Infect the macrophages with stationary-phase L. donovani promastigotes at a defined multiplicity of infection.
-
After an incubation period to allow for phagocytosis, wash the wells to remove extracellular promastigotes.
-
Add fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for a period of time (e.g., 72 hours) to allow for amastigote replication and compound activity.
-
Fix the cells and stain the nuclei of both the macrophages and amastigotes with a DNA stain.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the number of macrophages and the number of intracellular amastigotes per macrophage.
-
Determine the EC50 value by plotting the percentage of parasite inhibition against the logarithm of the compound concentration.
References
- 1. EMDB-4590: Leishmania tarentolae proteasome 20S subunit complexed with this compound - Yorodumi [pdbj.org]
- 2. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. med.nyu.edu [med.nyu.edu]
GSK3494245: A Technical Guide to a Novel Kinetoplastid Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3494245 is a potent, selective, and orally bioavailable inhibitor of the Leishmania donovani proteasome, identified as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, pharmacokinetic profile, and associated experimental methodologies. The development of this compound was a collaborative effort involving GlaxoSmithKline (GSK), the University of Dundee, and the Drugs for Neglected Diseases initiative (DNDi). While its clinical development was halted due to pharmacokinetic challenges unrelated to safety, the extensive research conducted on this compound offers valuable insights for the development of future anti-kinetoplastid therapeutics targeting the proteasome.[1]
Mechanism of Action
This compound exerts its anti-leishmanial activity by specifically inhibiting the chymotrypsin-like (CT-L) activity of the parasite's 20S proteasome. The proteasome is a critical cellular machine responsible for protein degradation and turnover, and its inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptotic cell death in the parasite.
High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously undiscovered allosteric site at the interface of the β4 and β5 subunits of the Leishmania proteasome.[2] This unique binding pocket is not present in the human proteasome, which accounts for the compound's remarkable selectivity for the parasite enzyme over its mammalian counterpart. This selectivity minimizes the potential for host cell toxicity, a critical attribute for any new therapeutic agent.
Signaling Pathway of Proteasome Inhibition
The inhibition of the Leishmania proteasome by this compound triggers a cascade of downstream cellular events culminating in parasite death. The following diagram illustrates this proposed signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Activity and Selectivity
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 | L. donovani proteasome (WT) | 0.16 µM | [3] |
| IC50 | Human proteasome (purified 26S) | 13 µM | [3] |
| IC50 | Human proteasome (THP-1 extracts) | 40 µM | [3] |
| EC50 | L. donovani intramacrophage (THP-1) | 5.7 µM | [3] |
| EC50 | THP-1 cells | > 50 µM | [3] |
| pEC50 | L. donovani axenic amastigote | 6.5 | [3] |
| pEC50 | L. donovani intramacrophage | 5.8 | [3] |
Table 2: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
| Dose Regimen | Parasite Burden Reduction | Reference |
| 25 mg/kg (oral, twice daily for 10 days) | >95% | [3] |
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | Data not publicly available, but described as having "promising pharmacokinetic properties" | [4] |
| Metabolic Stability | Described as having "good in vitro metabolic stability" | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
Leishmania donovani Intramacrophage Assay
This assay assesses the efficacy of compounds against the intracellular amastigote stage of L. donovani within a human macrophage cell line.
Materials:
-
Leishmania donovani promastigotes (e.g., LV9 strain)
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound and control compounds
-
Giemsa stain
-
Microscope
Protocol:
-
Macrophage Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to induce differentiation into adherent macrophages.
-
Parasite Infection: Wash the differentiated THP-1 cells with fresh medium. Add stationary phase L. donovani promastigotes to each well at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours at 37°C to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Compound Treatment: After 24 hours, wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of this compound or control compounds. Incubate for a further 72 hours.
-
Assessment of Infection: After the treatment period, fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by microscopic examination of at least 100 macrophages per well.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.
In Vivo Mouse Model of Visceral Leishmaniasis
This model evaluates the in vivo efficacy of test compounds in a murine model of VL.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania donovani amastigotes (isolated from the spleen of an infected hamster)
-
This compound and vehicle control
-
Saline solution
-
Giemsa stain
-
Microscope
Protocol:
-
Infection: Infect mice intravenously via the tail vein with 1 x 107L. donovani amastigotes suspended in saline.
-
Treatment: At day 7 post-infection, begin treatment with this compound administered orally twice daily for 10 consecutive days. A vehicle control group should be included.
-
Assessment of Parasite Burden: At day 21 post-infection (4 days after the last treatment), euthanize the mice and aseptically remove the livers and spleens.
-
Leishman-Donovan Units (LDU): Prepare impression smears of the liver and spleen on glass slides. Fix with methanol and stain with Giemsa. Calculate the parasite burden in Leishman-Donovan Units (LDU), defined as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
-
Data Analysis: Compare the LDU of the treated groups to the vehicle control group to determine the percentage reduction in parasite burden.
Proteasome Activity Assay
This assay measures the inhibitory effect of compounds on the chymotrypsin-like activity of the Leishmania proteasome.
Materials:
-
Leishmania donovani promastigotes
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
This compound and control inhibitors
-
Fluorometer
Protocol:
-
Lysate Preparation: Harvest L. donovani promastigotes by centrifugation and lyse the cells in lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.
-
Inhibition Assay: In a 96-well plate, incubate the parasite lysate with various concentrations of this compound or control inhibitors for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to each well.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the AMC fluorophore (typically ~380 nm and ~460 nm, respectively).
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the proteasome activity by 50%.
Visualizations
Experimental Workflow: In Vitro Efficacy Assessment
The following diagram outlines the workflow for assessing the in vitro efficacy of this compound.
Logical Relationship: Selectivity of this compound
This diagram illustrates the basis for the selectivity of this compound for the kinetoplastid proteasome over the human proteasome.
Conclusion
This compound represents a significant advancement in the pursuit of novel treatments for kinetoplastid diseases. Its unique mechanism of action, targeting a previously unexploited allosteric site on the parasite proteasome, provides a compelling blueprint for the design of next-generation selective inhibitors. Although the clinical development of this compound was discontinued, the wealth of preclinical data and the detailed understanding of its mode of action offer invaluable lessons for the drug discovery community. The information compiled in this technical guide serves as a comprehensive resource for researchers and scientists working to develop new and effective therapies for visceral leishmaniasis and other neglected tropical diseases.
References
In Vitro Anti-leishmanial Profile of GSK3494245: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-leishmanial activity of GSK3494245 (also known as DDD01305143), a preclinical candidate for the treatment of visceral leishmaniasis (VL). This document details the compound's mechanism of action, summarizes its biological activity through structured data, outlines key experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.
Core Compound Information
This compound is a potent and selective inhibitor of the Leishmania parasite's proteasome.[1] It was developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee's Drug Discovery Unit.[2] The compound has progressed to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[2][3]
Mechanism of Action
This compound exerts its anti-leishmanial effect by targeting the chymotrypsin-like (CT-L) proteolytic activity of the parasite's 20S proteasome.[1] Specifically, it inhibits the β5 subunit of the proteasome.[1][4] This inhibition disrupts the parasite's ability to degrade and recycle proteins, a process essential for its survival, leading to parasite death.[3] Cryo-electron microscopy studies have revealed that this compound binds to a previously undiscovered site between the β4 and β5 proteasome subunits.[1] A key advantage of this compound is its selectivity for the parasite proteasome over the human ortholog, which is a critical attribute for a successful therapeutic agent.[5]
Caption: Mechanism of action of this compound in Leishmania.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against Leishmania parasites and its selectivity over human cells and proteasomes.
| Table 1: In Vitro Anti-leishmanial Activity of this compound | |
| Assay Type | Leishmania Species |
| Intramacrophage Assay (THP-1 cells) | L. donovani |
| Intramacrophage Assay (THP-1 cells) | L. donovani |
| Axenic Amastigote Assay | L. donovani |
| Intramacrophage Assay | Diverse L. donovani & L. infantum clinical strains (including antimony-resistant isolates) |
| Table 2: Proteasome Inhibition and Selectivity of this compound | |
| Target | IC50 |
| L. donovani Proteasome (WT) | 0.16 µM[5] |
| Human Proteasome (purified 26S) | 13 µM[5] |
| Human Proteasome (enriched THP-1 extracts) | 40 µM[5] |
| Cell Line | EC50 |
| Human THP-1 cells | > 50 µM[5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Intramacrophage Anti-leishmanial Activity Assay
This assay evaluates the efficacy of a compound against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite in the mammalian host.
-
Cell Line and Culture: The human monocytic cell line THP-1 is used. Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Differentiation of THP-1 Cells: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 20-100 ng/mL for 48-72 hours.[6][7] Following differentiation, the cells become adherent.
-
Parasite Infection: Differentiated THP-1 cells are infected with stationary-phase Leishmania donovani promastigotes at a parasite-to-cell ratio of approximately 10:1.[6][8] The co-culture is incubated for 24 hours to allow for phagocytosis of promastigotes and their transformation into amastigotes within the macrophages.[8]
-
Compound Treatment: After the infection period, extracellular parasites are washed away, and fresh medium containing serial dilutions of this compound is added to the infected cells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included. The plates are incubated for an additional 72-96 hours.
-
Quantification of Parasite Load: The number of intracellular amastigotes is determined. This can be achieved through microscopic counting of Giemsa-stained slides, where the number of amastigotes per 100 macrophages is counted.[7] Alternatively, high-content imaging systems or reporter gene-expressing parasites (e.g., expressing luciferase) can be used for a more high-throughput analysis.[2]
-
Data Analysis: The percentage of infection and the number of amastigotes per macrophage are calculated. The EC50 value (the concentration of the compound that reduces the parasite load by 50%) is determined by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
Proteasome Activity Assay
This assay measures the specific inhibition of the proteasome's chymotrypsin-like activity by this compound.
-
Preparation of Lysates: Leishmania donovani promastigotes or axenic amastigotes are harvested, washed, and lysed in a suitable buffer to release the proteasomes.
-
Assay Principle: A fluorogenic or luminogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC or Suc-LLVY-aminoluciferin) is used.[9][10] In the presence of active proteasomes, the substrate is cleaved, releasing a fluorescent or luminescent signal that can be measured.
-
Inhibition Assay: The parasite lysate is pre-incubated with various concentrations of this compound for a defined period. The substrate is then added, and the reaction is monitored over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated from the increase in fluorescence or luminescence. The percentage of inhibition for each concentration of this compound is determined relative to a vehicle-treated control. The IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%) is calculated from the dose-response curve.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of this compound against a mammalian cell line (e.g., THP-1) to determine its selectivity.
-
Cell Seeding: THP-1 cells are seeded into 96-well plates at a predetermined density.
-
Compound Exposure: The cells are treated with serial dilutions of this compound and incubated for a period that typically corresponds to the duration of the anti-leishmanial assay (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[3] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization and Measurement: After a few hours of incubation with MTT, a solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.[3] The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control cells. The EC50 (or CC50) value, representing the concentration that reduces cell viability by 50%, is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening of compounds for anti-leishmanial activity.
Caption: Workflow for in vitro intramacrophage anti-leishmanial assay.
References
- 1. Axenically Grown Amastigotes of Leishmania infantum Used as an In Vitro Model To Investigate the Pentavalent Antimony Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-line-specific high background in the Proteasome-Glo assay of proteasome trypsin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional analysis of THP-1 cells infected with Leishmania infantum indicates no activation of the inflammasome platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 10. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
GSK3494245: A Technical Guide on its Efficacy and Mechanism of Action Against Leishmania infantum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical candidate GSK3494245, a promising compound in the fight against visceral leishmaniasis (VL) caused by the protozoan parasite Leishmania infantum. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Executive Summary
This compound is a potent and selective inhibitor of the Leishmania proteasome, a critical enzyme complex for parasite survival. Developed through a collaboration between the University of Dundee and GlaxoSmithKline, this compound has demonstrated significant activity against both the promastigote and the clinically relevant amastigote stages of L. infantum. Notably, it retains its efficacy against strains resistant to current first-line treatments like antimonials. Preclinical studies in murine models of VL have shown that orally administered this compound can achieve a parasite reduction of over 95%, comparable to the current oral therapy, miltefosine. Its novel mode of action, targeting the chymotrypsin-like activity of the β5 subunit of the parasite's proteasome, presents a valuable new strategy in the development of next-generation leishmanicidal drugs.
Data Presentation
The following tables summarize the in vitro activity of this compound against various Leishmania strains and its efficacy in in vivo models.
Table 1: In Vitro Activity of this compound against Leishmania spp.
| Parasite Species | Strain | Stage | EC50 (µM) | Notes |
| Leishmania donovani | LdBOB | Promastigote | 0.014 | - |
| Leishmania donovani | DD8 | Intracellular Amastigote | 1.6 | Wild-type |
| Leishmania donovani | BHU1 | Intracellular Amastigote | 1.6 | Antimony-resistant |
| Leishmania infantum | Intracellular Amastigote | Equivalent efficacy to L. donovani | Specific EC50 values not detailed in the primary publication, but efficacy is stated as equivalent across a diverse range of L. donovani and L. infantum clinical strains[1]. | |
| Leishmania tarentolae | Promastigote | 0.040 | Non-pathogenic species used for mechanistic studies[2]. |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis (L. donovani)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | % Inhibition of Liver Parasite Burden |
| This compound | 50 | Oral | Twice daily for 10 days | >99% |
| Miltefosine | 30 | Oral | Once daily for 5 days | >95% |
| Untreated Control | - | - | - | 0% |
Note: The primary publication focuses on an L. donovani murine model, stating comparable efficacy against L. infantum.
Experimental Protocols
In Vitro Intramacrophage Amastigote Assay
This assay determines the efficacy of compounds against the intracellular stage of the parasite, which is the clinically relevant form in the mammalian host.
-
Cell Culture: Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., J774) are seeded in 96-well plates and incubated to allow adherence.
-
Parasite Infection: Stationary-phase Leishmania infantum promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1. The plates are incubated to allow phagocytosis of the promastigotes.
-
Compound Addition: After infection, non-phagocytosed promastigotes are washed away, and fresh medium containing serial dilutions of this compound is added to the wells.
-
Incubation: The plates are incubated for 72 hours to allow for amastigote replication within the macrophages and for the compound to exert its effect.
-
Quantification of Parasite Burden: The macrophages are fixed and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopic examination. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.
In Vivo Murine Model of Visceral Leishmaniasis
This protocol assesses the in vivo efficacy of this compound in a mouse model of VL.
-
Animal Model: Female BALB/c mice are used for this model.
-
Infection: Mice are infected via the lateral tail vein with Leishmania donovani or Leishmania infantum amastigotes harvested from the spleen of a previously infected hamster.
-
Treatment: Treatment is initiated at a set time point post-infection (e.g., day 7 or 14). This compound is formulated for oral gavage and administered at the desired dose and frequency. A control group receives the vehicle, and a positive control group is treated with a standard-of-care drug like miltefosine.
-
Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized, and the liver and spleen are aseptically removed and weighed. The organs are homogenized, and serial dilutions are cultured in appropriate media to determine the number of viable parasites. Parasite burden is expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
-
Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the LDU of the treated groups to the untreated control group.
Mechanism of Action and Signaling Pathways
This compound exerts its leishmanicidal effect by selectively inhibiting the chymotrypsin-like activity of the β5 subunit of the Leishmania 20S proteasome. The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, a process essential for numerous cellular functions, including cell cycle progression, protein quality control, and stress response. By inhibiting this crucial pathway, this compound leads to the accumulation of damaged or misfolded proteins, ultimately triggering parasite death.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in Leishmania infantum.
Caption: Workflow for the in vitro intramacrophage amastigote assay.
Caption: Workflow for the in vivo murine model of visceral leishmaniasis.
References
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Studies of GSK3494245 in Mouse Models of Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3494245 (also known as DDD01305143 or compound 8) is a preclinical candidate for the oral treatment of visceral leishmaniasis (VL), a neglected tropical disease caused by protozoan parasites of the Leishmania genus.[1][2] Current therapeutic options for VL are limited by issues such as parenteral administration, toxicity, long treatment durations, and emerging drug resistance.[1][3] this compound offers a promising alternative by selectively targeting the chymotrypsin-like activity of the parasite's proteasome, an essential enzyme complex for parasite survival.[1][2][4] This document provides a detailed overview of the in vivo efficacy of this compound in mouse models of VL, including comprehensive experimental protocols and quantitative data summaries.
Mechanism of Action: Targeting the Parasite Proteasome
This compound acts as a potent and selective inhibitor of the chymotrypsin-like activity catalyzed by the β5 subunit of the Leishmania donovani proteasome.[1][2] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to parasite death. Structural studies have revealed that this compound binds to a novel site between the β4 and β5 subunits of the parasite proteasome.[2] This binding site has residues that differ between the parasite and human proteasomes, which accounts for the compound's selectivity and favorable safety profile.[2]
Caption: Mechanism of action of this compound in Leishmania donovani.
In Vivo Efficacy Data
This compound has demonstrated significant efficacy in a mouse model of visceral leishmaniasis, comparable to the current oral standard of care, miltefosine.[1][5] The primary endpoint for these studies is the reduction in parasite burden in the liver, measured in Leishman-Donovan Units (LDU).
Summary of Efficacy Data in L. donovani Infected BALB/c Mice
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Reduction in Liver Parasite Burden (%) | Statistical Significance (p-value vs. Vehicle) |
| This compound | 3 | 10 days, twice daily (b.i.d.), oral | Not explicitly stated, but statistically significant reduction | P = 0.0441[6] |
| This compound | 10 | 10 days, twice daily (b.i.d.), oral | Not explicitly stated, but statistically significant reduction | *P = 0.0037[6] |
| This compound | 25 | 10 days, twice daily (b.i.d.), oral | >95%[6] | P < 0.0001[6] |
| Miltefosine | 30 | 10 days, once daily, oral | >95% (similar to this compound at 25 mg/kg)[6] | P < 0.0001[6] |
| Vehicle Control | - | 10 days, twice daily (b.i.d.), oral | 0% | - |
Dose-Response Efficacy of this compound
Dose-ranging studies have established the effective dose levels for this compound in the mouse model.
| Efficacy Endpoint | Dose (mg/kg) |
| ED₅₀ | 8.9[6] |
| ED₉₀ | 16[6] |
| ED₉₉ | 30[6] |
Experimental Protocols
The following protocols are based on established methodologies for visceral leishmaniasis drug efficacy studies in mouse models.
Animal Model and Parasite Strain
-
Animal Model: Female BALB/c mice are a commonly used and susceptible strain for L. donovani infection.[7]
-
Parasite Strain: Leishmania donovani (e.g., LV9 strain) amastigotes are used for infection.[6]
Experimental Workflow
Caption: General workflow for in vivo efficacy testing.
Detailed Protocol for In Vivo Efficacy Study
-
Parasite Preparation and Infection:
-
Leishmania donovani amastigotes are harvested from the spleen of a previously infected hamster.
-
Female BALB/c mice (6-8 weeks old) are infected via intravenous (tail vein) injection with approximately 2 x 10⁷ amastigotes.[7]
-
-
Drug Formulation and Administration:
-
This compound is formulated for oral administration in a suitable vehicle.
-
Treatment is initiated 7 days post-infection.
-
Mice are randomly assigned to treatment groups (this compound, miltefosine as a positive control, and vehicle as a negative control).
-
This compound and the vehicle are administered orally twice daily (b.i.d.) for 10 consecutive days.[6]
-
Miltefosine is administered orally once daily for 10 consecutive days.[6]
-
-
Determination of Parasite Burden:
-
Mice are euthanized 2 days after the final treatment dose.[6]
-
The liver and spleen are aseptically removed and weighed.
-
Impression smears of the liver are made on glass slides.
-
The smears are fixed with methanol and stained with Giemsa stain.
-
The number of amastigotes per 500 host cell nuclei is determined by light microscopy.
-
The parasite burden is expressed in Leishman-Donovan Units (LDU), calculated using the following formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in grams) [8]
-
-
Statistical Analysis:
-
The percentage reduction in parasite burden for each treatment group is calculated relative to the vehicle control group.
-
Statistical significance between treatment groups and the vehicle control is determined using an appropriate statistical test, such as an unpaired t-test.[6]
-
Conclusion
The in vivo studies conducted in mouse models of visceral leishmaniasis provide compelling evidence for the efficacy of this compound. Its potent and selective mechanism of action, coupled with its oral bioavailability and significant reduction in parasite burden, positions this compound as a promising candidate for the treatment of this devastating disease. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further investigate the anti-leishmanial properties of this and other novel compounds.
References
- 1. Visceral Leishmaniasis in the BALB/c Mouse: A Comparison of the Efficacy of a Nonionic Surfactant Formulation of Sodium Stibogluconate with Those of Three Proprietary Formulations of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of virulence in Leishmania donovani deficient in an amastigote-specific protein, A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue/Biofluid Specific Molecular Cartography of Leishmania donovani Infected BALB/c Mice: Deciphering Systemic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Characterization of Leishmania donovani Antigens Encapsulated in Liposomes That Induce Protective Immunity in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intramacrophage Activity of GSK3494245 Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, is a formidable intracellular pathogen that primarily resides within host macrophages. This intracellular lifestyle provides a protective niche, shielding the bacteria from host immune responses and certain antimicrobial agents. Consequently, the evaluation of novel therapeutic candidates for their ability to target intracellular Mtb is a cornerstone of anti-tubercular drug discovery. This document provides a comprehensive protocol for assessing the intramacrophage efficacy of GSK3494245, a DNA gyrase inhibitor, against Mycobacterium tuberculosis. The described assay utilizes the human monocytic THP-1 cell line, a well-established model for studying intramacrophage infection.
Introduction
Tuberculosis remains a significant global health threat, necessitating the development of new and effective treatments.[1] The ability of M. tuberculosis to survive and replicate within macrophages is a key aspect of its pathogenesis and a major challenge for treatment.[2] Therefore, assays that can effectively measure the intracellular activity of novel compounds are critical. This compound has been identified as an inhibitor of M. tuberculosis DNA gyrase, an essential enzyme for bacterial replication.[3] This application note details a robust and reproducible protocol for determining the intracellular potency of this compound.
Mechanism of Action: Inhibition of M. tuberculosis DNA Gyrase
This compound targets the bacterial type II topoisomerase, DNA gyrase, which is encoded by the gyrA and gyrB genes.[4] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the proper functioning of these critical cellular processes, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Data Presentation: Intramacrophage Efficacy
The efficacy of this compound against intracellular M. tuberculosis can be compared with other standard anti-tubercular drugs. The following table provides a template for presenting such comparative data.
| Compound | Extracellular MIC (µg/mL) | Intracellular EC50 (µg/mL) in THP-1 Macrophages | Cytotoxicity (CC50) in THP-1 Macrophages (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Isoniazid | 0.05[2] | 0.1[2] | > 100[2] | > 1000[2] |
| Rifampicin | 0.1[2] | 0.25[2] | > 100[2] | > 400[2] |
| Moxifloxacin | 0.25[2] | 0.5[2] | > 100[2] | > 200[2] |
Experimental Protocol: Intramacrophage Assay
This protocol is adapted from established methods for testing the efficacy of compounds against intracellular M. tuberculosis.[2][5]
Materials
-
THP-1 human monocytic cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Middlebrook 7H11 agar supplemented with 10% OADC
-
This compound
-
Sterile PBS
-
Sterile water
-
96-well tissue culture plates
Experimental Workflow
Caption: Intramacrophage assay workflow.
Step-by-Step Methodology
1. Culture and Differentiation of THP-1 Macrophages
-
Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed THP-1 monocytes into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Induce differentiation by adding PMA to a final concentration of 20 ng/mL.[2]
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator until macrophages are adherent.[2]
-
Wash the differentiated macrophages twice with warm RPMI-1640 to remove PMA and non-adherent cells.[2]
2. Preparation of Mycobacterium tuberculosis Inoculum
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).[2]
-
To ensure a single-cell suspension, pass the bacterial culture through a 27-gauge needle 5-10 times to break up clumps.[2]
-
Pellet the bacteria by centrifugation and resuspend in antibiotic-free RPMI-1640 medium.
3. Infection of Macrophages
-
Remove the culture medium from the differentiated THP-1 cells.
-
Infect the macrophage monolayer with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 10.[6]
-
Incubate for 4 hours to allow for phagocytosis.[6]
-
After incubation, remove the supernatant containing extracellular bacteria and wash the cells three times with warm RPMI-1640.[2][6]
4. Compound Treatment
-
Prepare serial dilutions of this compound in RPMI-1640 complete medium.
-
Remove the medium from the infected macrophages and add the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated infected cells (vehicle control) and uninfected cells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]
5. Determination of Intracellular Bacterial Viability (CFU Counting)
-
After the 72-hour treatment period, aspirate the medium from each well.
-
Lyse the macrophages by adding 100 µL of sterile water to each well and incubating for 15 minutes.
-
Prepare serial dilutions of the cell lysates in sterile PBS.[2]
-
Plate the dilutions onto 7H11 agar plates.[2]
-
Incubate the plates at 37°C for 3-4 weeks.[2]
-
Count the number of colonies to determine the CFUs per well. The efficacy of this compound is determined by the reduction in CFU compared to the untreated control.[2]
Conclusion
This application note provides a detailed protocol for the evaluation of the intramacrophage activity of this compound against Mycobacterium tuberculosis. This assay is a critical tool for the preclinical assessment of novel anti-tubercular drug candidates, providing valuable insights into their potential efficacy in a physiologically relevant context. The use of a well-characterized cell line and a robust readout ensures the generation of reliable and reproducible data to support drug development efforts.
References
- 1. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory activity against intracellular M. tuberculosis [bio-protocol.org]
- 6. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: Cryo-EM Structure of the GSK3494245-Proteasome Complex
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3494245 (also known as DDD01305143 or compound 8) is a promising preclinical drug candidate for the treatment of visceral leishmaniasis (VL), a neglected tropical disease caused by protozoan parasites of the Leishmania genus.[1][2] This small molecule exhibits potent and selective inhibition of the parasite's proteasome, a crucial cellular machine responsible for protein degradation.[2][3] Understanding the precise mechanism of action at a molecular level is paramount for further drug development and optimization. This document provides a detailed overview of the cryo-electron microscopy (cryo-EM) structure of the this compound-proteasome complex, including key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Mechanism of Action
This compound primarily targets the chymotrypsin-like (CT-L) activity of the proteasome, which is catalyzed by the β5 subunit.[1][2] High-resolution cryo-EM studies of this compound in complex with the Leishmania tarentolae 20S proteasome have revealed a novel and previously undiscovered inhibitor binding site.[1][4] The inhibitor lodges itself in a pocket located between the β4 and β5 subunits of the proteasome.[1][4][5] This unique binding mode is crucial for its selectivity, as it exploits differences in the amino acid residues lining this pocket between the parasite and human proteasomes.[1] This structural insight provides a powerful framework for the rational design of next-generation, highly selective anti-parasitic drugs.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the interaction of this compound with the Leishmania proteasome and the cryo-EM structural determination.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Species | Reference |
| IC50 (CT-L activity) | 0.16 μM | L. donovani (Wild-Type) | [6][7][8] |
Table 2: Cryo-EM Data Collection and Refinement Statistics
| Parameter | Value | Reference |
| PDB ID | 6QM7 | [5] |
| EMDB ID | EMD-4590 | [9] |
| Resolution | 2.8 Å | [5] |
| Microscope | FEI Titan Krios | [9] |
| Detector | Gatan K2 Summit | |
| Voltage | 300 kV | |
| Electron Dose | ~50 e-/Ų |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in determining the cryo-EM structure of the this compound-proteasome complex.
Protein Expression and Purification of Leishmania tarentolae 20S Proteasome
This protocol describes the expression and purification of the 20S proteasome from Leishmania tarentolae, a non-pathogenic model organism.
-
Culturing of L. tarentolae : Grow L. tarentolae cells in a suitable medium (e.g., SDM-79) supplemented with hemin and fetal bovine serum at 26°C.
-
Cell Lysis : Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and protease inhibitors). Lyse the cells using a French press or sonication.
-
Clarification : Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and insoluble components.
-
Affinity Chromatography : Load the clarified lysate onto an affinity chromatography column (e.g., a column with a matrix coupled to a proteasome-binding protein or antibody) to specifically capture the proteasome.
-
Size-Exclusion Chromatography : Further purify the eluted proteasome fraction using a size-exclusion chromatography column to separate the 20S proteasome from other cellular components and aggregates.
-
Purity and Concentration Assessment : Assess the purity of the final sample by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).
Cryo-EM Sample Preparation and Data Collection
This protocol outlines the steps for preparing vitrified grids of the this compound-proteasome complex and subsequent data collection.
-
Complex Formation : Incubate the purified L. tarentolae 20S proteasome with an excess of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C) to ensure complex formation.
-
Grid Preparation :
-
Glow-discharge carbon-coated cryo-EM grids (e.g., Quantifoil R1.2/1.3) to make them hydrophilic.
-
Apply a small volume (e.g., 3-4 μL) of the proteasome-inhibitor complex solution to the grid.
-
Blot the grid with filter paper for a few seconds to remove excess liquid, leaving a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., a Vitrobot).
-
-
Cryo-EM Data Collection :
-
Transfer the vitrified grids to a cryo-transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
-
Set up an automated data collection run to acquire a large number of movies of the particle distribution on the grids. Key parameters to set include magnification, defocus range, and electron dose rate.
-
Cryo-EM Image Processing and 3D Reconstruction
This protocol details the computational steps to process the collected cryo-EM movies and reconstruct the 3D structure.
-
Movie Motion Correction : Correct for beam-induced motion in the raw movie frames using software like MotionCor2.
-
CTF Estimation : Estimate the contrast transfer function (CTF) parameters for each micrograph using software such as CTFFIND4 or Gctf.
-
Particle Picking : Automatically pick particles (projections of the proteasome complex) from the corrected micrographs using a template-based or deep learning-based approach in software like RELION or CryoSPARC.
-
2D Classification : Perform reference-free 2D classification of the picked particles to remove junk particles and select well-defined classes representing different views of the complex.
-
Ab Initio 3D Reconstruction : Generate an initial 3D model from the selected 2D class averages.
-
3D Classification and Refinement : Perform iterative rounds of 3D classification to identify and separate different conformational states of the complex. Refine the 3D map of the desired class to high resolution using software like RELION or CryoSPARC.
-
Post-processing : Sharpen the final 3D map and estimate the local resolution.
Visualizations
The following diagrams illustrate the key processes and relationships described in these application notes.
Caption: Experimental workflow for Cryo-EM structure determination.
Caption: Mechanism of action of this compound on the Leishmania proteasome.
References
- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The proteasome as a target: How not tidying up can have toxic consequences for parasitic protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial proteasomes as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 8. This compound|CAS 2080410-41-7|DC Chemicals [dcchemicals.com]
- 9. EMDB-4590: Leishmania tarentolae proteasome 20S subunit complexed with this compound - Yorodumi [pdbj.org]
Application Notes and Protocols: Synthesis and Chemical Optimization of GSK3494245 Analogs for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the discovery, synthesis, and chemical optimization of GSK3494245 (also known as DDD01305143), a preclinical candidate for the treatment of visceral leishmaniasis (VL). The document details the mechanism of action, the scaffold-hopping strategy employed during its development, protocols for chemical synthesis and biological evaluation, and a summary of key structure-activity relationship (SAR) data.
Introduction and Mechanism of Action
Visceral leishmaniasis, caused by protozoan parasites like Leishmania donovani, is a neglected tropical disease with a high mortality rate. Current treatments are often inadequate due to toxicity, parasite resistance, and cost.[1] The development of new, effective, and orally bioavailable drugs is a critical global health priority.
This compound emerged from a drug discovery program that identified compounds with potent activity against kinetoplastid parasites.[2] Its primary mechanism of action is the selective inhibition of the chymotrypsin-like activity of the parasite's 20S proteasome.[3] High-resolution cryo-electron microscopy studies revealed that this compound binds to a previously undiscovered allosteric site between the β4 and β5 subunits of the Leishmania proteasome.[3] This induced pocket is not present in the human proteasome, providing a basis for the compound's selectivity and favorable safety profile.[3] Inhibition of the proteasome disrupts essential cellular processes, leading to parasite death.
References
- 1. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The proteasome as a target: How not tidying up can have toxic consequences for parasitic protozoa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of GSK3494245
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3494245 is a novel, potent, and selective inhibitor of the Leishmania donovani proteasome, developed as a preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2][3][4][5][6] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of this compound, along with detailed protocols for key in vivo and in vitro assays to guide further research and development. This compound acts by inhibiting the chymotrypsin-like activity of the parasite's proteasome, a mechanism distinct from current therapies, offering a potential new tool in the fight against this neglected tropical disease.[1][2][5][6][7][8]
Mechanism of Action
This compound selectively targets the chymotrypsin-like activity of the β5 subunit of the Leishmania 20S proteasome.[2][5][7] This inhibition disrupts the parasite's protein degradation machinery, leading to cell cycle arrest and apoptosis. The compound binds at the interface of the β4 and β5 subunits, a site that is distinct from that of other proteasome inhibitors.[2][9] This unique binding mode contributes to its selectivity for the parasite proteasome over the human orthologue.[2]
Caption: Mechanism of action of this compound in Leishmania.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been evaluated in several preclinical species. A summary of the key parameters following oral (PO) and intravenous (IV) administration is presented below.
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (F%) | 18 | 35 | 46 |
| Volume of Distribution (Vss, L/kg) | 2.2 | 1.0 | 1.3 |
| Clearance (CL) | Low to moderate | Low to moderate | Moderate |
| In Vitro Metabolic Stability (CLint, mL/min/g) | 0.8 (liver microsomes) | N/A | N/A |
| Plasma Protein Binding | High | High | High |
N/A: Data not available from the searched resources.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol outlines the general procedure for assessing the pharmacokinetic profile of this compound in preclinical models such as mice, rats, and dogs.
Caption: Workflow for in vivo pharmacokinetic analysis.
1.1. Animals:
-
Species: BALB/c mice, Sprague-Dawley rats, or Beagle dogs.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum.
1.2. Formulation and Dosing:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% water) for a final concentration appropriate for the target dose. Administer as a bolus injection via the tail vein (mice, rats) or cephalic vein (dogs).
-
Oral (PO): Formulate this compound as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80. Administer via oral gavage.
1.3. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL from mice, 200 µL from rats, 1 mL from dogs) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., K2EDTA).
-
Centrifuge blood samples at 4°C to separate plasma.
1.4. Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
1.5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F).
In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis
This protocol describes the evaluation of this compound's efficacy in a murine model of VL.
Caption: Workflow for in vivo efficacy assessment.
2.1. Parasite and Host:
-
Parasite: Leishmania donovani (e.g., LV9 strain).
-
Host: Female BALB/c mice.
2.2. Infection:
-
Infect mice intravenously with approximately 2 x 10^7 amastigotes harvested from the spleen of an infected donor hamster.
2.3. Treatment:
-
Initiate treatment at a designated time post-infection (e.g., 7 or 14 days).
-
Administer this compound orally, once or twice daily, for a specified duration (e.g., 5 or 10 consecutive days).[8]
-
Include a vehicle control group and a positive control group (e.g., miltefosine).[5][6][7]
2.4. Assessment of Parasite Burden:
-
At the end of the treatment period, euthanize the mice.
-
Prepare liver and spleen smears and stain with Giemsa.
-
Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
2.5. Efficacy Calculation:
-
Calculate the percentage of parasite inhibition for each treatment group relative to the vehicle control group.
In Vitro Proteasome Activity Assay Protocol
This protocol is for determining the inhibitory activity of this compound against the chymotrypsin-like activity of the Leishmania proteasome.
3.1. Materials:
-
Purified Leishmania 20S proteasome.
-
Fluorogenic peptide substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.8).
-
This compound stock solution in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
3.2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of purified Leishmania 20S proteasome to each well of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time at a constant temperature (e.g., 37°C).
3.3. Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
This compound demonstrates a promising preclinical pharmacokinetic profile with oral bioavailability across multiple species and potent in vivo efficacy in a mouse model of visceral leishmaniasis.[5][6][7] Its novel mechanism of action, selectively targeting the parasite proteasome, makes it a valuable candidate for further development. The protocols provided herein offer a framework for researchers to conduct further studies to fully elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to optimize dosing strategies for potential clinical applications.
References
- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. EMDB-4590: Leishmania tarentolae proteasome 20S subunit complexed with this compound - Yorodumi [pdbj.org]
Application Notes and Protocols for GSK3494245 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen, experimental protocols, and mechanism of action for the preclinical anti-leishmanial candidate, GSK3494245, based on published animal studies. The information is intended to guide researchers in designing and executing similar in vivo efficacy and pharmacokinetic experiments.
Mechanism of Action
This compound is a potent and selective inhibitor of the Leishmania proteasome.[1] Specifically, it targets the chymotrypsin-like peptidase activity of the β5 subunit of the 20S proteasome.[1] This inhibition disrupts the parasite's ubiquitin-proteasome system, which is crucial for protein degradation and recycling, leading to parasite death. The selectivity of this compound for the parasite's proteasome over the human equivalent provides a therapeutic window.
Below is a diagram illustrating the targeted signaling pathway.
In Vivo Efficacy Studies in a Mouse Model of Visceral Leishmaniasis
This compound has demonstrated significant efficacy in a murine model of visceral leishmaniasis caused by Leishmania donovani.
Quantitative Efficacy Data
| Dose (mg/kg, oral, b.i.d. for 10 days) | Efficacy (% parasite reduction in liver) |
| 3 | >50% |
| 10 | ~90% |
| 25 | >99% |
| Efficacy Parameter | Value (mg/kg, oral, b.i.d.) |
| ED50 | 8.9 |
| ED90 | 16 |
| ED99 | 30 |
Experimental Protocol: In Vivo Efficacy Assessment
This protocol outlines the key steps for evaluating the in vivo efficacy of this compound in a mouse model of visceral leishmaniasis.
Materials:
-
Animals: Female BALB/c mice.
-
Parasites: Leishmania donovani (strain LV9) amastigotes, harvested from the spleen of an infected hamster.
-
Test Compound: this compound.
-
Vehicle for Oral Administration: A suitable vehicle for oral gavage in mice (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water). The exact vehicle for this compound in the published studies is not specified and may require optimization.
-
Equipment: Gavage needles, syringes, microscope, glass slides, Giemsa stain.
Procedure:
-
Infection:
-
Infect mice intravenously via the tail vein with approximately 2 x 10^7 L. donovani amastigotes.
-
-
Treatment:
-
On day 7 post-infection, begin treatment with this compound.
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1.0, and 2.5 mg/mL to achieve doses of 3, 10, and 25 mg/kg in a 10 mL/kg dosing volume).
-
Administer the compound suspension orally via gavage twice daily for 10 consecutive days. A vehicle-only control group should be included.
-
-
Assessment of Parasite Burden:
-
Two days after the final dose, euthanize the mice.
-
Aseptically remove the liver and weigh it.
-
Prepare liver impression smears on glass slides.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the parasite burden by microscopy, counting the number of amastigotes per 1000 host cell nuclei.
-
Calculate the Leishman-Donovan Units (LDU) using the following formula:
-
LDU = (number of amastigotes / number of host nuclei) x liver weight (in mg).
-
-
Pharmacokinetic Studies
Pharmacokinetic properties of this compound have been evaluated in mice, rats, and dogs.
Quantitative Pharmacokinetic Data
| Species | Route | Dose (mg/kg) | Bioavailability (%) |
| Mouse | IV | 1 | - |
| Mouse | Oral | 10 | 23 |
| Rat | IV | 1 | - |
| Rat | Oral | 10 | 48 |
| Dog | IV | 0.5 | - |
| Dog | Oral | 2 | 35 |
Experimental Protocol: Pharmacokinetic Profiling
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.
Materials:
-
Animals: Male CD-1 mice.
-
Test Compound: this compound.
-
Vehicle for Oral and Intravenous Administration: A suitable vehicle for each route (e.g., for IV: a solution in a buffered saline with a solubilizing agent like DMSO and/or PEG; for oral: as described in the efficacy study). Formulation will require optimization.
-
Equipment: Dosing needles, blood collection tubes (e.g., with K2EDTA), centrifuge, LC-MS/MS system.
Procedure:
-
Dosing:
-
For oral administration, administer a single dose of this compound via gavage.
-
For intravenous administration, administer a single dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma by centrifugation.
-
-
Bioanalysis:
-
Analyze the plasma samples to determine the concentration of this compound using a validated LC-MS/MS method. While specific parameters for this compound are not publicly available, a general method would involve protein precipitation followed by analysis on a C18 column with a suitable mobile phase gradient.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and bioavailability) using appropriate software.
-
References
Application Notes: GSK3494245 for the Treatment of Experimental Visceral Leishmaniasis
References
- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the proteasome induces cell cycle arrest and apoptosis in mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional analysis of THP-1 cells infected with Leishmania infantum indicates no activation of the inflammasome platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring GSK3494245 Efficacy in Leishmania-infected Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmania, a genus of trypanosomatid protozoa, is the causative agent of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral manifestations. The parasite has a complex life cycle, existing as a flagellated promastigote in the sandfly vector and as a non-motile amastigote within mammalian host macrophages. The ability of Leishmania to survive and replicate within macrophages is central to its pathogenesis. Therefore, therapeutic strategies often target the parasite within this cellular niche.
GSK3494245 is a preclinical drug candidate for the treatment of visceral leishmaniasis.[1][2] It is a potent and selective inhibitor of the Leishmania proteasome, a critical enzyme complex for parasite viability.[1][2][3] These application notes provide detailed protocols for monitoring the efficacy of this compound against Leishmania amastigotes residing within infected macrophages. The described assays are essential for preclinical drug development, enabling the quantification of parasite clearance and the assessment of the host cell's immune response.
Mechanism of Action of this compound
This compound primarily acts by inhibiting the chymotrypsin-like (CT-L) activity of the β5 subunit of the Leishmania 20S proteasome.[1][2] This inhibition disrupts the parasite's protein degradation machinery, leading to an accumulation of ubiquitylated proteins and ultimately, parasite death.[4] Notably, this compound exhibits selectivity for the parasite proteasome over the human equivalent, a crucial characteristic for a therapeutic agent.[3]
Caption: Mechanism of action of this compound on the Leishmania proteasome.
Experimental Protocols
This section details the core methodologies for assessing the efficacy of this compound in a Leishmania-macrophage infection model.
Macrophage Culture and Infection
Objective: To establish an in vitro infection model using a macrophage cell line and Leishmania parasites.
Materials:
-
Macrophage cell line (e.g., THP-1, J774A.1, or bone marrow-derived macrophages)
-
Leishmania species (e.g., L. donovani, L. major) promastigotes
-
Complete cell culture medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound stock solution (in DMSO)
-
Control vehicle (DMSO)
Protocol:
-
Macrophage Seeding:
-
Leishmania Preparation: Culture Leishmania promastigotes in appropriate medium until they reach the stationary phase, which is enriched in infectious metacyclic forms.
-
Infection:
-
Wash the adherent macrophages once with warm PBS.
-
Infect the macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.[7]
-
-
Removal of Extracellular Parasites: After the incubation period, wash the cells three times with warm PBS to remove any remaining extracellular promastigotes.[5]
-
Drug Treatment:
-
Add fresh complete medium containing serial dilutions of this compound to the infected macrophages. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
-
Incubate the plates for an additional 72-96 hours.
-
Caption: Experimental workflow for macrophage infection and drug treatment.
Quantification of Intracellular Parasite Load
Objective: To determine the number of viable intracellular amastigotes following treatment with this compound.
Protocol:
-
After drug treatment, fix the cells in the 96-well plate with methanol.
-
Stain the cells with Giemsa stain.[7]
-
Under a light microscope, count the number of amastigotes per 100 macrophages for each treatment condition.[8]
-
Calculate the percentage of infected macrophages and the average number of amastigotes per macrophage.
Protocol:
-
After treatment, detach the infected macrophages from the plate.
-
Fix and permeabilize the cells.
-
Label the intracellular amastigotes using a Leishmania-specific antibody (e.g., anti-lipophosphoglycan) conjugated to a fluorescent dye.[7]
-
Alternatively, use Leishmania expressing a fluorescent protein (e.g., GFP or DsRed).[9]
-
Analyze the samples by flow cytometry to quantify the percentage of infected (fluorescent) macrophages and the mean fluorescence intensity, which correlates with parasite load.[10]
Protocol:
-
After treatment, lyse the cells and extract total DNA.
-
Perform qPCR using primers specific for a Leishmania gene (e.g., kDNA) and a host cell gene (e.g., GAPDH) for normalization.
-
The relative quantification of Leishmania DNA will indicate the parasite burden.
Assessment of Macrophage Response
Objective: To evaluate the effect of this compound treatment on the host macrophage's immune response.
Leishmania infection modulates the host cell's cytokine production to favor its survival.[11] A successful therapeutic intervention may restore a pro-inflammatory cytokine profile conducive to parasite clearance.
Protocol:
-
Collect the culture supernatants from the infected and treated macrophages.
-
Measure the concentration of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), Interleukin-10 (IL-10), and Interleukin-6 (IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
An increase in pro-inflammatory cytokines (TNF-α, IL-12) and a decrease in anti-inflammatory cytokines (IL-10) would suggest a shift towards a Th1-type response, which is associated with parasite control.[12]
Nitric oxide is a key leishmanicidal molecule produced by activated macrophages.[13]
Protocol:
-
Collect the culture supernatants from the infected and treated macrophages.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[14]
-
An increase in NO production in this compound-treated cells would indicate enhanced macrophage activation and anti-leishmanial activity.
Caption: Macrophage signaling pathways in response to Leishmania infection.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Efficacy of this compound against Intracellular Leishmania Amastigotes
| Treatment Group | Concentration (µM) | % Infected Macrophages (Mean ± SD) | Amastigotes/100 Macrophages (Mean ± SD) | IC50 (µM) |
| Vehicle Control (DMSO) | - | |||
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| Amphotericin B | 0.5 |
Table 2: Effect of this compound on Macrophage Cytokine Production
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-12 (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) |
| Uninfected Control | - | |||
| Infected + Vehicle | - | |||
| Infected + this compound | 1 | |||
| 10 |
Table 3: Effect of this compound on Macrophage Nitric Oxide Production
| Treatment Group | Concentration (µM) | Nitrite (µM) (Mean ± SD) |
| Uninfected Control | - | |
| Infected + Vehicle | - | |
| Infected + this compound | 1 | |
| 10 | ||
| Infected + LPS/IFN-γ | - |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound against Leishmania-infected macrophages. By combining direct assessment of parasite viability with the analysis of the host macrophage response, researchers can gain a comprehensive understanding of the compound's anti-leishmanial activity. This multi-faceted approach is critical for the preclinical development of novel therapeutics for leishmaniasis.
References
- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:2080410-41-7 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. med.nyu.edu [med.nyu.edu]
- 6. In Vitro Infections of Macrophage-Like Cell Lines with Leishmania infantum for Drug Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Flow Cytometric Detection of Leishmania Parasites in Human Monocyte-Derived Macrophages: Application to Antileishmanial-Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Uncovering Leishmania–macrophage interplay using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a new assay for quantification of parasite load of intracellular Leishmania sp. in macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokine Gene Expression Alterations in Human Macrophages Infected by Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of the Timing of Induction for the Assessment of Nitric Oxide Production in Leishmania major Infected Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Proteasome Inhibitors in Trypanosoma cruzi Research, Stemming from the Discovery of GSK3494245
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanosoma cruzi, the etiological agent of Chagas disease, presents a significant global health challenge with limited therapeutic options.[1] The discovery of novel drug targets and chemical matter is crucial for the development of new, effective treatments. The parasite's proteasome has emerged as a validated and promising drug target.[2][3]
GSK3494245 (also known as DDD01305143) was identified as a hit from a phenotypic screen against Trypanosoma cruzi. While this compound was subsequently optimized and advanced as a preclinical candidate for visceral leishmaniasis, its discovery spurred the investigation of proteasome inhibitors as a viable strategy against Chagas disease.[2] This has led to the identification of more potent and selective analogues and other chemical series targeting the T. cruzi proteasome, demonstrating the potential of this target for anti-trypanosomal drug discovery.
These application notes provide a summary of the key findings and detailed protocols for the evaluation of proteasome inhibitors against T. cruzi, using the research trajectory initiated by this compound as a framework.
Mechanism of Action: Proteasome Inhibition in Trypanosoma cruzi
This compound and its analogues act by inhibiting the chymotrypsin-like activity of the kinetoplastid 20S proteasome.[2] This inhibition occurs through a non-competitive mechanism, targeting a binding site at the interface of the β4 and β5 subunits of the proteasome.[4] This selective inhibition of a crucial cellular process for protein turnover and degradation leads to parasite death.
Caption: Inhibition of T. cruzi proteasome by this compound analogues.
Data Presentation
Table 1: In Vitro Activity of Proteasome Inhibitors against T. cruzi
| Compound | Target | Assay | T. cruzi Strain | IC50 / EC50 (µM) | Selectivity Index (SI) vs. Host Cells | Reference |
| GNF6702 | Proteasome | Intracellular Amastigote Growth | Tulahuen | 0.035 | >1000 (vs. 3T3 fibroblasts) | [4] |
| GNF6702 | Proteasome Chymotrypsin-like Activity | Biochemical Assay | Epimastigote lysate | 0.035 | N/A | [4] |
| Benznidazole (Control) | Multiple | Intracellular Amastigote Growth | Tulahuen | 1.93 | >10 (vs. VERO cells) | [1] |
Experimental Protocols
Protocol 1: In Vitro Intracellular Amastigote Growth Inhibition Assay
This assay is the gold standard for evaluating the efficacy of compounds against the clinically relevant intracellular stage of T. cruzi.
1. Materials:
-
Host cells: VERO (ATCC CCL-81) or NIH 3T3 (ATCC CRL-1658) cells
-
T. cruzi strain: Tulahuen strain expressing β-galactosidase or a luciferase/fluorescent reporter strain (e.g., Brazil strain expressing luciferase).[4][5]
-
Culture medium: RPMI 1640 or DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.[4][6]
-
Assay plates: 96- or 384-well clear-bottom black plates.
-
Test compounds and reference drug (e.g., benznidazole).
-
Detection reagent: Varies with reporter strain (e.g., CPRG for β-galactosidase, CellTiter-Glo® for luciferase, or fluorescence measurement for fluorescent strains).[4][7]
2. Procedure:
-
Host Cell Seeding: Seed host cells into the assay plates at a density that allows for a confluent monolayer to form after 24 hours (e.g., 4,000 VERO cells/well in a 96-well plate). Incubate at 37°C, 5% CO2.
-
Parasite Infection: After 24 hours, infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 5-10.[6][7]
-
Removal of Extracellular Parasites: After a 2-hour incubation, wash the wells gently with pre-warmed medium to remove non-internalized trypomastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Signal Detection:
-
For β-galactosidase expressing parasites: Lyse the cells and add the substrate (e.g., CPRG with NP-40). Measure absorbance at the appropriate wavelength.
-
For luciferase-expressing parasites: Add the luciferase substrate and measure luminescence.[4]
-
For fluorescent parasites: Measure fluorescence intensity directly.[7]
-
-
Data Analysis: Determine the EC50 values by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the intracellular amastigote growth inhibition assay.
Protocol 2: T. cruzi Proteasome Inhibition Assay (Luminescence-based)
This biochemical assay directly measures the inhibition of the proteasome's chymotrypsin-like activity.
1. Materials:
-
Partially purified T. cruzi proteasome from epimastigotes.[2]
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (Promega).
-
Assay buffer.
-
384-well white, solid bottom plates.
-
Test compounds and a known proteasome inhibitor (e.g., bortezomib) as a positive control.[4]
2. Procedure:
-
Compound Plating: Dispense test compounds in serial dilutions into the assay plate using an acoustic liquid handler or manual pipetting.
-
Proteasome Addition: Add the partially purified T. cruzi proteasome to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.
-
Substrate Addition: Add the luminogenic substrate (e.g., Suc-LLVY-aminoluciferin) to initiate the reaction.
-
Signal Detection: Incubate for a further 10-15 minutes at room temperature and then measure the luminescence using a plate reader.[2]
-
Data Analysis: Normalize the data to controls (no enzyme for 100% inhibition and vehicle for 0% inhibition) and calculate the IC50 values.
Caption: Workflow for the T. cruzi proteasome inhibition assay.
Protocol 3: In Vivo Efficacy in a Mouse Model of Acute Chagas Disease
This protocol uses bioluminescence imaging to monitor parasite burden in real-time.
1. Materials:
-
Female BALB/c mice (6-8 weeks old).
-
T. cruzi strain expressing firefly luciferase (e.g., Brazil strain).[5][8]
-
D-Luciferin substrate.
-
In vivo imaging system (IVIS).
-
Test compounds and reference drug (e.g., benznidazole).
-
Vehicle for drug administration.
2. Procedure:
-
Infection: Infect mice intraperitoneally (i.p.) with 1x10^3 to 1x10^4 luciferase-expressing trypomastigotes.
-
Baseline Imaging: At a set time post-infection (e.g., day 5 or 7), anesthetize the mice, administer D-luciferin (i.p.), and acquire bioluminescence images using an IVIS. This will serve as the baseline parasite load.
-
Treatment: Begin treatment with the test compound and reference drug, administered orally or i.p. daily for a defined period (e.g., 5-20 days). Include a vehicle-treated control group.[4][8]
-
Follow-up Imaging: Perform bioluminescence imaging at regular intervals during and after the treatment period to monitor changes in parasite burden.
-
Data Analysis: Quantify the bioluminescence signal from the images. Compare the parasite load in treated groups to the vehicle control group to determine the efficacy of the compounds.
Conclusion
The discovery of this compound as a hit against Trypanosoma cruzi has been instrumental in validating the parasite's proteasome as a druggable target. While this compound itself was progressed for leishmaniasis, the knowledge gained has paved the way for the development of new series of potent and selective proteasome inhibitors specifically for Chagas disease. The protocols and data presented here provide a framework for researchers to evaluate new chemical entities targeting the T. cruzi proteasome, with the ultimate goal of developing a safe and effective new treatment for this neglected disease.
References
- 1. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ubiquitination and the Proteasome as Drug Targets in Trypanosomatid Diseases [frontiersin.org]
- 4. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity In Vivo of Anti-Trypanosoma cruzi Compounds Selected from a High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. med.nyu.edu [med.nyu.edu]
Application Notes: Strategies for Enhancing the Oral Bioavailability of GSK3494245
Introduction
GSK3494245 is a potent and selective inhibitor of the Leishmania donovani proteasome, identified as a preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2] The compound targets the chymotrypsin-like activity of the parasite's proteasome by binding to a site between the β4 and β5 subunits.[1][2] For a drug intended to treat a neglected tropical disease like VL, oral administration is highly desirable to ensure ease of use and patient compliance in resource-limited settings.[3][4] However, preclinical studies indicated that this compound has variable and relatively low oral bioavailability in some species, necessitating the development of a suitable oral formulation to achieve therapeutic concentrations.[1] This document provides an overview of the available pharmacokinetic data for this compound and outlines protocols for evaluating and optimizing its oral bioavailability.
Mechanism of Action
This compound exerts its anti-leishmanial effect by inhibiting the proteasome, a critical cellular component responsible for protein degradation. This inhibition disrupts the parasite's protein homeostasis, leading to cell death.[1][2][5]
Data Presentation
The following tables summarize the available quantitative data regarding the in vivo efficacy and pharmacokinetics of this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis
| Dosage Regimen (oral, twice daily for 10 days) | Mean Parasite Burden Reduction (%) | Statistical Significance (p-value vs. untreated) |
| 3 mg/kg | Not specified | P = 0.0441 |
| 10 mg/kg | >90% | P = 0.0037 |
| 25 mg/kg | >99% | P < 0.0001 |
Data extracted from in vivo studies in a mouse model of VL (L. donovani, LV9).[1]
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Oral Bioavailability (F%) | Dosing details |
| Mouse | 18% | Not specified |
| Rat | 35% | Not specified |
| Dog | 46% | Not specified |
Pharmacokinetic properties of this compound were assessed in multiple preclinical species.[1]
Table 3: Effective Dose Values for this compound in a Mouse Model
| Parameter | Value (mg/kg) |
| ED50 | 8.9 |
| ED90 | 16 |
| ED99 | 30 |
Effective dose values were determined after a 10-day treatment regimen (oral, twice daily).[1]
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Oral Bioavailability of a Test Compound (e.g., this compound) in Rodents
This protocol outlines a general procedure for determining the oral bioavailability of a test compound in mice or rats.
1. Animals:
-
Use healthy, adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) of a specific weight range.[6]
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide access to standard diet and water ad libitum, unless fasting is required.[7]
2. Formulation Preparation:
-
For Intravenous (IV) Administration: Dissolve the test compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO or cyclodextrin) to achieve the desired concentration for IV injection.
-
For Oral (PO) Administration: Prepare a homogenous suspension or solution of the test compound in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose in water, polyethylene glycol 400).[8] The choice of vehicle may depend on the physicochemical properties of the compound.
3. Study Design:
-
Divide the animals into two groups: an IV administration group and a PO administration group. A crossover design can also be used with a sufficient washout period.
-
Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.[6]
4. Dosing:
-
IV Administration: Administer the compound via tail vein injection at a specific dose (e.g., 1-5 mg/kg).
-
PO Administration: Administer the compound via oral gavage at a higher dose than the IV group to ensure measurable plasma concentrations (e.g., 10-50 mg/kg).[6]
5. Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture at termination) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6][7]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma, which should be stored at -80°C until analysis.
6. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
7. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as:
-
Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both IV and PO routes.
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Protocol 2: Formulation Strategies to Enhance Oral Bioavailability
Given the challenges with the oral bioavailability of this compound, the following formulation strategies could be explored.
1. Amorphous Solid Dispersions:
-
Principle: Increase the dissolution rate and apparent solubility by converting the crystalline drug into an amorphous form stabilized by a hydrophilic polymer.
-
Protocol:
-
Select a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).
-
Dissolve both this compound and the polymer in a common solvent.
-
Prepare the solid dispersion using techniques like spray drying or hot-melt extrusion.
-
Characterize the resulting powder for its amorphous nature (e.g., using XRD and DSC).
-
Evaluate the in vitro dissolution of the solid dispersion in comparison to the crystalline drug.
-
Proceed with in vivo bioavailability studies as described in Protocol 1.
-
2. Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Principle: The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.
-
Protocol:
-
Screen for suitable oils, surfactants, and co-solvents in which this compound has good solubility.
-
Construct ternary phase diagrams to identify the self-emulsifying region.
-
Prepare the SEDDS pre-concentrate by mixing the selected components.
-
Characterize the formulation for self-emulsification time, droplet size, and drug precipitation upon dilution.
-
Fill the liquid SEDDS into soft gelatin capsules for oral administration.
-
Conduct in vivo bioavailability studies.
-
3. Micronization/Nanonization:
-
Principle: Reducing the particle size of the drug increases the surface area available for dissolution.
-
Protocol:
-
Employ techniques such as jet milling (for micronization) or wet bead milling (for nanosuspensions) to reduce the particle size of this compound.
-
Characterize the particle size distribution of the processed drug.
-
Formulate the micronized/nanosized drug into a suitable dosage form (e.g., a suspension or a solid dosage form).
-
Perform in vitro dissolution and in vivo bioavailability studies.
-
Visualizations
Caption: Mechanism of action of this compound in Leishmania.
Caption: Workflow for oral bioavailability assessment.
Caption: Development timeline of this compound.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
GSK3494245 selectivity for parasite vs human proteasome
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the selectivity of GSK3494245 for the parasite versus the human proteasome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the chymotrypsin-like activity of the parasite proteasome. It specifically targets the β5 subunit of the proteasome, a crucial enzyme complex for protein degradation and turnover in Leishmania donovani.[1][2][3][4][5]
Q2: How does the selectivity of this compound for the parasite proteasome over the human proteasome arise?
A2: The selectivity of this compound is attributed to its unique binding site at the interface of the β4 and β5 subunits of the parasite proteasome.[1][2][3] This binding pocket has structural differences compared to the human proteasome, which this compound exploits, leading to significantly lower affinity for the human counterpart.
Q3: What is the significance of inhibiting the chymotrypsin-like activity of the proteasome in Leishmania?
A3: The chymotrypsin-like activity is one of the three major proteolytic activities of the proteasome and is critical for the parasite's viability. Inhibition of this activity disrupts protein homeostasis, leading to the accumulation of damaged or misfolded proteins, cell cycle arrest, and ultimately, parasite death.
Q4: Has this compound been tested in clinical trials?
A4: Yes, this compound entered Phase I clinical trials in healthy volunteers. However, its development was discontinued. This decision was not due to safety concerns but because the compound's pharmacokinetic profile did not meet the necessary criteria for progression to patient trials.
Q5: Can I purchase this compound for my research?
A5: this compound is available from several chemical suppliers for research purposes. Please consult the websites of vendors such as MedChemExpress, GlpBio, and others for purchasing information.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against the proteasome from Leishmania donovani and human sources.
| Target | Assay Type | IC50 (µM) | Selectivity (Human/Parasite) |
| L. donovani proteasome | Chymotrypsin-like activity | 0.16[1][2][3][5] | ~81x |
| Human proteasome (purified 26S) | Chymotrypsin-like activity | 13[1][2][3] | |
| Human proteasome (enriched THP-1 extracts) | Chymotrypsin-like activity | 40[1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Proteasome Inhibition Assay (Chymotrypsin-Like Activity)
This protocol outlines the general steps to measure the chymotrypsin-like activity of the proteasome and determine the IC50 of this compound.
Materials:
-
Purified Leishmania donovani 20S proteasome
-
Purified human 20S or 26S proteasome
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl2
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
DMSO (for compound dilution)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in Assay Buffer to the desired final concentrations.
-
Proteasome Preparation: Dilute the purified parasite and human proteasomes to the working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Reaction:
-
Add a small volume (e.g., 2 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the diluted proteasome solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC) to each well. The final concentration of the substrate should be at or below its Km value for the enzyme.
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a plate reader. Record measurements every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of the compound or plate. Contamination of buffers. | Run a control with compound and substrate but no enzyme. Use high-quality, low-fluorescence plates. Prepare fresh buffers. |
| No or low signal | Inactive enzyme. Incorrect substrate. Incorrect filter settings on the plate reader. | Use a fresh aliquot of proteasome. Confirm the correct substrate for chymotrypsin-like activity is being used. Verify the excitation and emission wavelengths. |
| Non-linear reaction rate | Substrate depletion. Enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration (while still being mindful of the Km). Ensure the assay buffer conditions are optimal for enzyme stability. |
| Inconsistent IC50 values | Inaccurate compound dilutions. Pipetting errors. Variation in incubation times. | Prepare fresh compound dilutions for each experiment. Use calibrated pipettes. Ensure consistent incubation times for all wells. |
| Precipitation of this compound | Low solubility in the assay buffer. | Ensure the final DMSO concentration is consistent across all wells and is at a level that maintains compound solubility (typically ≤1%). |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Mechanism of action of this compound leading to parasite cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound |CAS:2080410-41-7 Probechem Biochemicals [probechem.com]
Technical Support Center: GSK3494245 and Leishmania Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3494245 and investigating mechanisms of resistance in Leishmania.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against Leishmania?
A1: this compound is a potent and selective inhibitor of the chymotrypsin-like activity of the Leishmania proteasome.[1][2][3] It specifically targets the β5 subunit of the 20S proteasome, binding to a previously undiscovered inhibitor site located between the β4 and β5 subunits.[1][2][3] This inhibition disrupts protein degradation pathways essential for parasite survival.
Q2: What is the primary mechanism of resistance to this compound observed in Leishmania?
A2: The primary mechanism of resistance to this compound in Leishmania donovani is the acquisition of mutations in the genes encoding subunits of the proteasome, the drug's target.[1][4] Specifically, mutations have been identified at the interface of the β4 and β5 subunits.[1][4]
Q3: Have specific mutations conferring resistance to this compound been identified?
A3: Yes. In vitro studies with L. donovani have identified the following homozygous mutations in resistant clones:
-
A substitution of Glycine to Cysteine at position 197 of the β5 subunit (G197C), coupled with a Threonine to Alanine substitution at position 30 of the β4 subunit (T30A).[4]
-
A substitution of Glycine to Serine at position 197 of the β5 subunit (G197S).[4]
Overexpression of the mutated β5 subunit (β5G197C) in wild-type parasites was sufficient to reduce susceptibility to compounds in the same series as this compound.[1][4]
Q4: How significant is the resistance conferred by these mutations?
A4: Leishmania donovani clones with these mutations have demonstrated a high level of resistance. In vitro, these clones showed over 100-fold resistance to a compound from the same series as this compound and were cross-resistant to this compound itself.[1][4] Overexpression of the β5G197C mutation alone resulted in a fourfold reduction in susceptibility.[1][4]
Q5: Are there other potential, secondary mechanisms of resistance to this compound?
A5: While target-site mutations are the primary mechanism identified, other general mechanisms of drug resistance in Leishmania could potentially contribute to reduced susceptibility to this compound. These include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the parasite.
-
Genomic plasticity: Leishmania is known for its ability to undergo gene amplification and chromosomal rearrangements, which can lead to the overexpression of resistance-related genes.
However, it is important to note that these have not been specifically demonstrated for this compound resistance.
Troubleshooting Guides
Problem 1: Loss of this compound Efficacy in Long-Term Cultures
Symptoms:
-
Gradual increase in the IC50 value of this compound against your Leishmania culture over time.
-
Reduced parasite killing at previously effective concentrations of the compound.
Possible Cause:
-
Selection of a sub-population of parasites with spontaneous mutations in the proteasome β4 or β5 subunits.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to accurately determine the current IC50 value and compare it to the IC50 of a fresh, unexposed culture.
-
Sequence the Target Genes: Extract genomic DNA from the resistant culture and sequence the genes encoding the proteasome β4 and β5 subunits. Compare the sequences to the wild-type reference to identify potential mutations, paying close attention to the regions around codons 30 of β4 and 197 of β5.
-
Isolate Clones: Plate the resistant culture on semi-solid media to isolate individual clones. Test the IC50 of individual clones to determine if the resistance is uniform across the population.
-
Functional Validation (Optional): If a mutation is identified, you can validate its role in resistance by overexpressing the mutated gene in a wild-type parasite line and assessing the change in IC50.
Problem 2: Difficulty in Generating this compound-Resistant Leishmania Lines In Vitro
Symptoms:
-
Inability to establish a stable, resistant Leishmania culture despite continuous drug pressure.
-
Culture crashes at higher concentrations of this compound.
Possible Cause:
-
The stepwise increase in drug concentration is too rapid, not allowing for the selection and expansion of rare, spontaneously resistant mutants.
-
The starting culture has very low genetic diversity.
Troubleshooting Steps:
-
Gradual Drug Pressure: Start with a sub-lethal concentration of this compound (e.g., IC25 or IC50) and maintain the culture at this concentration for several passages, until the growth rate is comparable to an untreated control.
-
Slow, Stepwise Increase: Once the culture is adapted, slowly increase the drug concentration in small increments (e.g., 1.5 to 2-fold). Ensure the culture has recovered its growth rate before the next concentration increase. This process can take several months.
-
Monitor Growth: Continuously monitor the morphology and growth rate of the parasites. A significant decrease in growth rate indicates that the drug concentration may be too high.
-
Increase Genetic Diversity: If possible, start with a recently isolated clinical strain or a mixture of different clones to increase the chances of selecting for resistance.
Quantitative Data Summary
| Parameter | Wild-Type L. donovani | Resistant L. donovani Clones | Reference |
| Resistance Level to Compound 7 * | 1-fold | >100-fold | [1][4] |
| Cross-Resistance to this compound | Susceptible | Yes | [1][4] |
| Genotype | Wild-type β4 and β5 | β4 (T30A) and β5 (G197C) or β5 (G197S) | [4] |
| Effect of β5G197C Overexpression | 1-fold susceptibility | 4-fold reduced susceptibility | [1][4] |
*Compound 7 is from the same chemical series as this compound and was used for the initial in vitro resistance generation.
Experimental Protocols
Generation of this compound-Resistant Leishmania donovani Promastigotes
This protocol is adapted from the methodology used to generate resistance to a closely related compound.
Materials:
-
Wild-type L. donovani promastigotes in logarithmic growth phase.
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum.
-
This compound stock solution in DMSO.
-
96-well plates and culture flasks.
-
Incubator at the appropriate temperature for promastigote growth (e.g., 26°C).
Methodology:
-
Initial Drug Exposure: Start by exposing wild-type L. donovani promastigotes to a concentration of this compound equal to the IC50.
-
Culture Adaptation: Maintain the culture under continuous drug pressure, passaging the parasites as needed. Initially, the growth rate may be significantly reduced. Continue culturing until the growth rate of the drug-treated parasites is comparable to that of an untreated control culture.
-
Stepwise Drug Increase: Once the parasites are adapted to the initial concentration, double the concentration of this compound in the culture medium.
-
Iterative Selection: Repeat the process of adaptation followed by a doubling of the drug concentration. This stepwise increase in drug pressure selects for parasites that can survive and proliferate at higher concentrations of the inhibitor.
-
Isolation of Clones: Once a highly resistant population is established (e.g., able to grow at >50x the initial IC50), isolate clonal lines by plating on semi-solid agar plates containing the selective concentration of this compound.
-
Characterization of Clones: Characterize the isolated clones by determining their IC50 values for this compound and sequencing the proteasome β4 and β5 subunit genes to identify mutations.
Visualizations
Caption: Mechanism of action of this compound and the primary mechanism of resistance in Leishmania.
Caption: Workflow for the in vitro selection of this compound-resistant Leishmania.
References
- 1. pnas.org [pnas.org]
- 2. (Open Access) Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition. (2019) | Susan Wyllie | 136 Citations [scispace.com]
- 3. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Improving the solubility and stability of GSK3494245
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of GSK3494245.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known challenges?
A1: this compound is an orally active and selective inhibitor of the chymotrypsin-like activity of the parasite proteasome, investigated as a potential treatment for visceral leishmaniasis.[1] While it has shown promise in preclinical studies, key challenges associated with this compound are its low aqueous solubility and metabolic stability.[1][2] In fact, in vitro profiling has highlighted that while potent inhibitors in its class have satisfactory cell permeability, they often suffer from low solubility and metabolic stability.[1][2] The development of this compound was discontinued after clinical evaluation in healthy volunteers suggested that its profile was not suitable for progression to patient studies, particularly concerning its administration without food.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO to minimize the volume of organic solvent introduced into aqueous experimental systems.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maintain the integrity of this compound, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. Recommended storage conditions are:
-
-80°C for up to 6 months.
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-20°C for up to 1 month.
Troubleshooting Guide: Solubility Issues
Researchers may encounter precipitation of this compound when diluting DMSO stock solutions into aqueous buffers for in vitro assays. The following sections provide strategies to overcome this common issue.
Decision-Making Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for addressing this compound precipitation.
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes various techniques to improve the solubility of poorly water-soluble compounds like this compound.
| Strategy | Description | Typical Agents/Methods | Considerations |
| pH Adjustment | For ionizable compounds, altering the pH of the aqueous medium can significantly increase solubility by favoring the charged species. | Acidic or basic buffers. | The pKa of the compound is a critical parameter. Stability of the compound at different pH values must be considered. |
| Co-solvents | Adding a water-miscible organic solvent to the aqueous medium can increase the solubility of hydrophobic compounds. | Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 300/400. | The final concentration of the co-solvent should be compatible with the experimental system (e.g., non-toxic to cells). |
| Complexation | Using agents that can form soluble inclusion complexes with the drug molecule. | Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), Captisol®. | Stoichiometry of the complex needs to be determined for optimal effect. |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid state can enhance dissolution rates. | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG). | Primarily used for improving oral bioavailability of solid dosage forms. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. | High-pressure homogenization, milling. | Requires specialized equipment and formulation expertise to ensure stability of the nanosuspension. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Oral Dosing (Rodent)
This protocol is based on common practices for formulating poorly soluble compounds for preclinical oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO. The volume of DMSO should be kept to a minimum, typically 5-10% of the final formulation volume.
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 30-40% of the final volume.
-
Add Tween® 80 (typically 5-10% of the final volume) and mix until a clear solution is obtained.
-
Slowly add saline or water to reach the final desired volume while continuously mixing.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
Example Formulation: 10% DMSO / 40% PEG 400 / 5% Tween® 80 / 45% Saline.
Protocol 2: Screening for Optimal pH to Improve Aqueous Solubility
This protocol provides a general method to assess the pH-dependent solubility of this compound.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
A series of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or HPLC system
Procedure:
-
Add a small aliquot of the this compound DMSO stock solution to each buffer to achieve a final concentration where precipitation is observed at neutral pH. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to allow for equilibration.
-
Centrifuge the samples at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.
Troubleshooting Guide: Stability Issues
This compound, like many complex organic molecules, may be susceptible to degradation under certain conditions.
Factors Affecting Stability and Mitigation Strategies
| Factor | Potential Impact | Mitigation Strategy |
| pH | Hydrolysis at acidic or alkaline pH. | Determine the pH of maximum stability from a pH-rate profile study. Formulate the compound in a buffer at or near this pH. |
| Temperature | Increased degradation rate at higher temperatures. | Store stock solutions and formulations at recommended low temperatures (-20°C or -80°C). Avoid prolonged exposure to ambient temperatures. |
| Light | Photodegradation. | Protect stock solutions and formulations from light by using amber vials or wrapping containers in foil. |
| Oxidation | Degradation in the presence of oxidizing agents or dissolved oxygen. | Prepare solutions in degassed buffers. Consider the addition of antioxidants (e.g., ascorbic acid, BHT) if compatible with the experimental system. |
| Freeze-Thaw Cycles | Physical instability and degradation of the compound. | Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. |
Signaling Pathway of Proteasome Inhibition
This compound targets the proteasome, a key component of the ubiquitin-proteasome system (UPS), which is crucial for protein degradation and cellular homeostasis.
Caption: Simplified diagram of the ubiquitin-proteasome pathway and the inhibitory action of this compound.
References
Off-target effects of GSK3494245 in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK3494245 in mammalian cells.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound, focusing on its known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome in kinetoplastid parasites, the causative agents of diseases like visceral leishmaniasis. It binds to a site located between the β4 and β5 subunits of the parasite proteasome.
Q2: What are the known off-target effects of this compound in mammalian cells?
A2: The primary known off-target effect of this compound in mammalian cells is the moderate inhibition of the chymotrypsin-like activity of the human proteasome. This is the main safety liability to consider when designing experiments.
Q3: Is there a comprehensive off-target profile for this compound available, such as a kinome scan or a broad safety pharmacology panel?
A3: Based on publicly available information, a comprehensive off-target profile for this compound, such as a full kinome scan or a broad panel screen against various receptors and ion channels, has not been disclosed. The development of this compound was discontinued due to pharmacokinetic issues rather than safety concerns arising from off-target activity. Therefore, the primary focus of reported safety data is on its selectivity for the parasite proteasome over the human ortholog.
Q4: I am observing unexpected cytotoxicity in my mammalian cell line when using this compound. What could be the cause?
A4: Unexpected cytotoxicity could be due to the off-target inhibition of the human proteasome, especially at higher concentrations. Refer to the quantitative data below to ensure you are using a concentration that is selective for the parasite proteasome. Additionally, ensure the viability of your cell line and the purity of your this compound compound.
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect in your parasite model while having minimal impact on mammalian cells. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation
The following tables summarize the quantitative data regarding the on-target and off-target activities of this compound.
Table 1: In Vitro Activity of this compound
| Target/Assay | Species/System | IC50 / EC50 |
| Chymotrypsin-like activity of the proteasome | L. donovani (Wild-Type) | 0.16 µM |
| Chymotrypsin-like activity of the proteasome | Human (purified 26S) | 13 µM |
| Chymotrypsin-like activity of the proteasome | Human (enriched THP-1 extracts) | 40 µM |
| Cell Growth Inhibition | Human (THP-1 cells) | > 50 µM |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the on- and off-target effects of this compound.
Protocol 1: Human 26S Proteasome Chymotrypsin-Like Activity Assay
This protocol is for determining the inhibitory activity of this compound against the chymotrypsin-like activity of the purified human 26S proteasome.
Materials:
-
Purified human 26S proteasome
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This compound
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
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Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
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Dimethyl sulfoxide (DMSO)
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96-well black microplates
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Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
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Create a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
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In a 96-well plate, add the diluted this compound or vehicle control.
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Add the purified human 26S proteasome to each well and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
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Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC) to each well.
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Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.
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Calculate the rate of reaction for each concentration of this compound.
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Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: THP-1 Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound on the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
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This compound
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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Cell viability reagent (e.g., MTS or resazurin-based assay kit)
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DMSO
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96-well clear or white microplates
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Spectrophotometer or fluorometer
Procedure:
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Seed THP-1 cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.
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Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO in medium).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
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Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time to allow for color or fluorescent signal development.
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Measure the absorbance or fluorescence using a plate reader.
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Normalize the data to the vehicle control and plot the percentage of cell viability against the this compound concentration to determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts related to the action and analysis of this compound.
Caption: On- and off-target pathways of this compound.
Caption: Workflow for IC50 determination of this compound.
Technical Support Center: GSK3494245 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK3494245 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate the challenges associated with the delivery of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound, offering potential solutions and experimental guidance.
Question: We are observing poor solubility of this compound in our desired aqueous vehicle for in vivo administration. What formulation strategies can we employ?
Answer:
Poor aqueous solubility is a common challenge for many small molecule inhibitors. While specific solubility data for this compound in various vehicles is not publicly available, the following strategies are generally effective for poorly soluble compounds and can be adapted for your experiments.
Formulation Strategies for Poorly Soluble Compounds:
| Formulation Approach | Description | Key Considerations |
| Co-solvents | A mixture of a primary solvent (e.g., water) with a water-miscible organic solvent to increase the solubility of the compound. | Common co-solvents include DMSO, ethanol, PEG 300, and PEG 400. The final concentration of the organic solvent should be minimized to avoid toxicity. A pre-formulation screen to assess solubility and stability in different co-solvent systems is recommended. |
| Surfactants | Amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. | Examples include Tween 80, Cremophor EL, and Solutol HS 15. The concentration of the surfactant should be carefully optimized to avoid potential in vivo side effects. |
| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. | Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin. The molar ratio of the compound to cyclodextrin is a critical parameter to optimize. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug, which can be stabilized by surfactants or polymers. | This method can increase the surface area of the drug, leading to a higher dissolution rate. Requires specialized equipment for formulation (e.g., high-pressure homogenization or milling). |
Experimental Protocol: Preparation of a Co-solvent-Based Formulation for In Vivo Studies
This protocol provides a general method for preparing a formulation of a poorly soluble compound using a co-solvent system.
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Solubility Screening:
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Prepare saturated solutions of this compound in various individual and mixed solvent systems (e.g., 10% DMSO/90% saline, 20% PEG 400/80% water, 10% Tween 80 in saline).
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Equilibrate the solutions for 24 hours at room temperature with gentle agitation.
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Centrifuge the samples to pellet undissolved compound.
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Analyze the supernatant by a suitable method (e.g., HPLC-UV) to determine the solubility in each vehicle.
-
-
Formulation Preparation (Example using DMSO and PEG 400):
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Weigh the required amount of this compound.
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Add the minimum amount of DMSO required to fully dissolve the compound.
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Vortex or sonicate until a clear solution is obtained.
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Slowly add the required volume of PEG 400 while vortexing.
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Finally, add the aqueous component (e.g., saline or water) dropwise while continuously vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable for in vivo use.
-
Question: We are observing low and variable oral bioavailability of this compound in our animal models. How can we troubleshoot this?
Answer:
Low and variable oral bioavailability can be attributed to several factors, including poor solubility, low permeability, and extensive first-pass metabolism. This compound was noted to have "complex pharmacokinetics" which may contribute to this issue.[1]
Troubleshooting Low Oral Bioavailability:
Caption: Troubleshooting logic for low oral bioavailability.
Experimental Protocol: Pilot In Vivo Pharmacokinetic Study
A pilot PK study can help elucidate the reasons for low bioavailability.
-
Study Design:
-
Use a small cohort of animals (e.g., n=3-5 per group).
-
Include at least two administration routes: intravenous (IV) and oral (PO). The IV group serves as the 100% bioavailability reference.
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Dose the compound at a concentration that is well-tolerated and allows for quantifiable plasma concentrations.
-
-
Procedure:
-
Administer this compound to the respective groups.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
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Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both IV and PO routes.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer:
This compound is a potent and selective inhibitor of the chymotrypsin-like activity of the parasite proteasome.[2][3] It binds to a site located between the β4 and β5 subunits of the proteasome.[2][3] This inhibition disrupts protein homeostasis within the parasite, leading to cell death. The compound is highly selective for the parasite proteasome over the human ortholog.[4]
Caption: Mechanism of action of this compound.
Question: What are the known physicochemical and pharmacokinetic properties of this compound?
Answer:
While detailed quantitative data is limited in public literature, this compound has been described as having promising pharmacokinetic properties and good physicochemical properties during its preclinical development.[3][5] It demonstrated efficacy in a mouse model of visceral leishmaniasis when administered orally.[3] However, its development was halted due to its profile in healthy volunteers, and its pharmacokinetics were noted to be "complex".[1]
Summary of Preclinical Profile of this compound:
| Parameter | Observation | Reference |
| In Vitro Potency | EC50 of 1.6 µM in an intramacrophage assay. | [5] |
| Spectrum of Activity | Active against a diverse range of L. donovani and L. infantum clinical strains, including antimony-resistant isolates. | [5] |
| In Vivo Efficacy | Demonstrated a reduction in parasite burden in a mouse model of visceral leishmaniasis. | [3] |
| Oral Bioavailability | Described as having oral bioavailability. | [5] |
| Pharmacokinetics | Described as "promising" in preclinical models, but "complex" in Phase I clinical trials. | [1][3] |
| Metabolic Stability | Early analogs had poor metabolic stability, which was optimized during lead development. | [2] |
Question: What were the key challenges observed during the clinical development of this compound?
Answer:
The development of this compound for visceral leishmaniasis was discontinued following a Phase I study in healthy volunteers.[1] The decision was based on the compound's profile not meeting the criteria for progression to patient studies.[1] During the Phase I trial, the study was put on hold to conduct additional investigations into the compound's "complex pharmacokinetics".[1] This suggests that the translation of its pharmacokinetic profile from preclinical models to humans was challenging.
Question: What are the recommended storage conditions for this compound?
Answer:
Specific storage conditions for this compound are not publicly available. As a general recommendation for small molecule compounds, it should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store it as a solid at -20°C or -80°C. If stored in solution (e.g., in DMSO), it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Stability in the chosen solvent should be confirmed if stored for extended periods.
Caption: General experimental workflow for in vivo studies.
References
- 1. GSK245 (DDD1305143) | DNDi [dndi.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK3494245 dosage to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of GSK3494245 while minimizing potential toxicity. The content is structured to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the chymotrypsin-like activity of the Leishmania donovani proteasome. It binds to a site at the interface of the β4 and β5 subunits of the parasite's 20S proteasome, a site not present in the human orthologue, which accounts for its selectivity.[1][2] This inhibition disrupts the parasite's ability to recycle and remove unwanted proteins, ultimately leading to its death.[3]
Q2: What is the known safety profile of this compound from preclinical studies?
A2: Preclinical studies have demonstrated a favorable safety profile for this compound. In a 7-day toxicology study in rats, no significant safety or tolerability liabilities were detected at oral doses up to 300 mg/kg.[2][4] Furthermore, the compound was found to be negative in genotoxicity assays, including the Ames test and mouse lymphoma assays.[2][4]
Q3: Were there any adverse effects observed in the Phase I clinical trial?
A3: A Phase I clinical trial in healthy volunteers found this compound to be acceptable, and no significant side effects related to the study medicine were reported.[3] The development of the compound was discontinued due to its pharmacokinetic profile (unlikely to be administered once or twice daily without food), not due to safety concerns.[3][5]
Q4: What is the recommended starting dose for in vivo efficacy studies?
A4: In a mouse model of visceral leishmaniasis, oral doses of 3, 10, and 25 mg/kg administered twice daily for 10 days showed a statistically significant reduction in parasite burden.[4][6] A dose of 50 mg/kg administered intraperitoneally twice daily for 5 days also resulted in a 98% reduction in parasitemia in a mouse model.[7] Researchers should determine the optimal dose for their specific animal model and experimental setup, starting with a dose range informed by these studies.
Troubleshooting Guide
This guide provides troubleshooting for common issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| High cell toxicity in in vitro assays | - Compound concentration too high- Solvent toxicity (e.g., DMSO)- Cell line sensitivity | - Perform a dose-response curve to determine the EC50 and CC50 (cytotoxicity concentration).- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).- Test the compound on a panel of different cell lines to assess specificity. |
| Variability in in vivo efficacy results | - Inconsistent drug formulation or administration- Issues with the animal model of infection- Compound metabolism or clearance | - Ensure consistent and proper formulation and administration of the compound for each animal.- Standardize the infection protocol and monitor animal health closely.- Conduct pharmacokinetic studies to understand the compound's exposure in the chosen animal model. |
| Unexpected adverse effects in animal models | - Off-target effects at high doses- Animal model-specific sensitivity | - Reduce the dosage to the lowest effective concentration.- Carefully monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior).- If adverse effects persist, consider using a different animal model. |
| Poor oral bioavailability | - Formulation issues- Food effect | - Optimize the drug formulation to improve solubility and absorption.- The Phase I clinical trial noted a food effect on the pharmacokinetics of this compound.[3] Consider administering the compound with or without food and assess the impact on exposure and efficacy. |
Quantitative Data Summary
Table 1: Preclinical Safety and Efficacy of this compound
| Parameter | Species | Dose | Duration | Result | Reference |
| Toxicology | Rat | Up to 300 mg/kg (oral) | 7 days | No significant safety or tolerability liabilities | [2][4] |
| Genotoxicity (Ames Test) | In vitro | Not specified | - | Negative | [2][4] |
| Genotoxicity (Mouse Lymphoma Assay) | In vitro | Not specified | - | Negative | [2][4] |
| Efficacy (Parasite Burden Reduction) | Mouse | 3, 10, 25 mg/kg (oral, b.i.d.) | 10 days | Statistically significant reduction | [4][6] |
| Efficacy (Parasitemia Reduction) | Mouse | 50 mg/kg (i.p., b.i.d.) | 5 days | 98% reduction | [7] |
Experimental Protocols
1. Rat 7-Day Toxicology Study (General Protocol)
Based on standard subchronic toxicity study guidelines, the following is a likely protocol for the 7-day rat toxicology study mentioned for this compound:
-
Test Animals: Sprague-Dawley rats.
-
Experimental Design: Animals are divided into groups, including a control group receiving the vehicle and treatment groups receiving different oral doses of this compound (up to 300 mg/kg).
-
Administration: The compound is administered daily for 7 consecutive days.
-
Observations:
-
Clinical Signs: Daily cage-side observations for any signs of toxicity, such as changes in skin, fur, eyes, and behavior.
-
Body Weight and Food Intake: Measured daily or at regular intervals.
-
Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze parameters such as red and white blood cell counts, platelets, and markers of liver and kidney function.
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and major organs are examined for gross pathological changes and then processed for microscopic examination.
-
2. In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis
The following is a representative protocol based on the described efficacy studies:
-
Test Animals: BALB/c mice.
-
Infection: Mice are infected with Leishmania donovani amastigotes. The infection is allowed to establish for a set period (e.g., 7 days).
-
Treatment Groups: Infected mice are randomized into a vehicle control group and treatment groups receiving different doses of this compound (e.g., 3, 10, 25 mg/kg orally, twice daily). A positive control group (e.g., miltefosine) is often included.
-
Treatment Duration: Treatment is administered for a specified period (e.g., 10 consecutive days).
-
Efficacy Assessment: Two days after the final dose, mice are euthanized, and the parasite burden in the liver is determined. This is often expressed as Leishman-Donovan Units (LDU). The percentage reduction in parasite burden compared to the vehicle control group is calculated.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for in vivo studies.
References
- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. GSK245 (DDD1305143) | DNDi [dndi.org]
- 6. researchgate.net [researchgate.net]
- 7. Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
GSK3494245 drug-drug interaction studies
Disclaimer: Development of GSK3494245 was discontinued, and as a result, comprehensive clinical data, including specific drug-drug interaction (DDI) studies, have not been publicly released. This guide provides information based on available preclinical data and general principles for researchers.
Frequently Asked Questions (FAQs)
Q1: Have any formal drug-drug interaction studies been conducted for this compound?
To date, no specific drug-drug interaction studies for this compound have been published in the public domain. The Phase 1 clinical trial (NCT04504435) was discontinued due to the compound's pharmacokinetic profile, specifically a significant food effect, rather than any reported safety or interaction concerns.[1] The trial protocol did include exclusionary criteria for certain concomitant medications, suggesting a cautious approach to potential interactions.[2]
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome in Leishmania parasites.[3] It targets the β5 subunit of the parasite's 20S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately, parasite death.[3] The compound binds to a site between the β4 and β5 subunits, exploiting differences between the parasite and human proteasomes to achieve selectivity.[3]
Q3: Is there any information on the metabolism and potential transporters for this compound?
Detailed information regarding the metabolic pathways and specific transporters involved in the absorption, distribution, and excretion of this compound is not publicly available. The discontinuation of its development in early clinical phases means that extensive human metabolism and transporter studies were likely not completed or published.
Q4: What should I consider if I need to co-administer this compound with another compound in my research?
Given the lack of specific DDI data, a conservative approach is recommended. Researchers should consider the potential for interactions based on general pharmacological principles. Key considerations include:
-
Metabolic Enzyme Inhibition/Induction: Assess whether the co-administered drug is a known inhibitor or inducer of major cytochrome P450 (CYP) enzymes.
-
Transporter Interactions: Consider if the other compound is a substrate or inhibitor of common drug transporters (e.g., P-glycoprotein, BCRP, OATPs).
-
Pharmacodynamic Interactions: Evaluate if the co-administered drug has a mechanism of action that could synergize with or antagonize the effects of a proteasome inhibitor.
It is highly advisable to conduct preliminary in vitro and/or in vivo assessments to rule out significant interactions before proceeding with critical experiments.
Troubleshooting Guide for Experimental Studies
This guide provides hypothetical scenarios and troubleshooting steps for researchers encountering unexpected results in preclinical studies that may suggest a drug-drug interaction.
| Issue | Potential Cause (Hypothetical) | Troubleshooting Steps |
| Unexpectedly high cytotoxicity or in vivo toxicity with co-administration. | Inhibition of this compound Metabolism: The co-administered drug may be inhibiting the metabolic clearance of this compound, leading to higher exposure. | 1. Run an in vitro metabolism assay (e.g., using liver microsomes) with and without the interacting drug to assess for metabolic inhibition. 2. Conduct a pharmacokinetic study in an animal model with co-administration to determine if the plasma concentration of this compound is elevated. |
| Reduced efficacy of this compound in the presence of another compound. | Induction of this compound Metabolism: The co-administered drug could be inducing enzymes responsible for the metabolism of this compound, leading to lower exposure. Transporter-mediated Efflux: The other compound may induce an efflux transporter that actively removes this compound from the target cells. | 1. Perform a pharmacokinetic study to check for reduced plasma concentrations of this compound upon co-administration. 2. Use in vitro cell-based assays with known transporter inhibitors to see if the efficacy of this compound can be restored. |
| Altered phenotype in cellular assays not attributable to either compound alone. | Pharmacodynamic Interaction: The two compounds may be acting on convergent or divergent pathways, leading to an unforeseen biological effect. | 1. Map the known signaling pathways of both compounds to identify potential points of interaction. 2. Conduct dose-response matrix experiments to characterize the nature of the interaction (synergistic, additive, or antagonistic). |
Experimental Protocols: General Approaches
As no specific DDI studies for this compound are available, the following are generalized protocols for assessing potential drug-drug interactions.
In Vitro Metabolism Interaction Screening
Objective: To assess the potential of a co-administered drug to inhibit the metabolism of this compound.
Methodology:
-
Incubation: Incubate this compound at a fixed concentration with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system.
-
Inhibitor Addition: In parallel, run incubations with the addition of the potential interacting drug at various concentrations. A known pan-CYP inhibitor (e.g., 1-aminobenzotriazole) should be used as a positive control.
-
Sample Analysis: At various time points, stop the reaction and analyze the remaining concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the rate of disappearance of this compound in the presence and absence of the interacting drug to determine the extent of inhibition.
In Vivo Pharmacokinetic Interaction Study
Objective: To determine if a co-administered drug alters the pharmacokinetic profile of this compound in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., BALB/c mice).
-
Dosing Groups:
-
Group 1: Administer this compound alone (oral or intravenous).
-
Group 2: Administer the potential interacting drug alone.
-
Group 3: Co-administer this compound and the interacting drug.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to plasma and quantify the concentration of this compound using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T1/2 (half-life) for this compound in the presence and absence of the co-administered drug.
Visualizations
Caption: Mechanism of action of this compound in Leishmania.
Caption: General workflow for preclinical DDI assessment.
References
Technical Support Center: GSK3494245 Metabolic Liabilities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic liabilities of GSK3494245.
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic stability of this compound?
A1: Preclinical data indicated that this compound has a favorable in vitro metabolic stability, with an intrinsic clearance (CLint) of 0.8 mL/min per gram in mouse liver microsomes.[1][2] However, clinical evaluation in healthy volunteers revealed complex pharmacokinetics, which led to the discontinuation of its development in June 2025.[3] This suggests that in vitro data may not have fully predicted the in vivo metabolic fate of the compound.
Q2: Which metabolic pathways are likely involved in the biotransformation of this compound?
A2: While specific metabolic pathways for this compound have not been detailed in published literature, compounds of similar structure often undergo Phase I and Phase II metabolism.[4]
-
Phase I (Functionalization): Reactions such as oxidation, reduction, and hydrolysis are common.[4] Given its chemical structure, oxidation mediated by cytochrome P450 (CYP) enzymes is a probable metabolic route.[5]
-
Phase II (Conjugation): If Phase I metabolism introduces suitable functional groups, the molecule can undergo conjugation with endogenous molecules like glucuronic acid, sulfate, or glutathione to increase water solubility and facilitate excretion.[4]
Q3: Are there any known reactive metabolites of this compound?
A3: There is no publicly available information confirming the formation of reactive metabolites for this compound. However, the potential for reactive metabolite formation is a critical aspect of safety assessment for any new chemical entity.[6][7] Researchers should consider conducting reactive metabolite screening assays as part of their investigations.
Troubleshooting Guides
Issue 1: Discrepancy between in vitro and in vivo metabolic clearance.
Symptoms:
-
Low intrinsic clearance observed in human liver microsomes (HLM) or hepatocytes, but rapid clearance observed in animal models or human clinical trials.
-
Unexpectedly low oral bioavailability in vivo despite good membrane permeability and metabolic stability in vitro.[8]
Possible Causes:
-
Extrahepatic Metabolism: Metabolism may be occurring in tissues other than the liver, such as the intestine, kidneys, or lungs, which are not fully accounted for by liver-based in vitro systems.[4]
-
Transporter-Mediated Clearance: Active uptake into hepatocytes or efflux by transporters could be influencing the rate of metabolism and clearance in vivo.
-
Involvement of Non-CYP Enzymes: Enzymes not present or fully active in standard in vitro systems (e.g., aldehyde oxidase, flavin-containing monooxygenases) might be contributing to metabolism.
-
Complex Pharmacokinetics: As noted for this compound, the compound may exhibit complex pharmacokinetic properties not captured by simple in vitro models.[3]
Troubleshooting Steps:
-
Conduct experiments with S9 fractions from multiple tissues (liver, intestine, kidney, lung) to investigate extrahepatic metabolism.
-
Use suspended or plated hepatocytes to better reflect the interplay between metabolism and transport.
-
Perform reaction phenotyping with a panel of recombinant CYP enzymes to identify the specific CYPs involved.
-
Include incubations with and without broad-spectrum enzyme inhibitors to assess the contribution of different enzyme families.
Issue 2: Difficulty in identifying metabolites of this compound.
Symptoms:
-
LC-MS/MS analysis of incubation samples shows significant disappearance of the parent compound, but no clear metabolite peaks are detected.
-
Unusual or unexpected mass shifts are observed.
Possible Causes:
-
Formation of Unstable Metabolites: Metabolites may be chemically unstable and degrade during sample preparation or analysis.
-
Formation of Reactive Metabolites: Reactive metabolites may covalently bind to proteins in the incubation matrix, making them difficult to detect.[7][9]
-
Poor Ionization of Metabolites: The formed metabolites may not ionize efficiently under the mass spectrometry conditions used for the parent compound.
-
Formation of Conjugates: Phase II metabolites may be present but not detected if the analytical method is not optimized for their identification.
Troubleshooting Steps:
-
Minimize sample processing time and keep samples at low temperatures.
-
Incorporate trapping agents such as glutathione (GSH) or N-acetylcysteine (NAC) in the incubation to capture and stabilize reactive metabolites.[7][10]
-
Analyze samples in both positive and negative ionization modes to increase the chances of detecting different types of metabolites.
-
Use a neutral loss or precursor ion scan to screen for common conjugation moieties (e.g., glucuronide, sulfate).
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Methodology:
-
Pre-warm HLM and NADPH regenerating system at 37°C.
-
Add this compound to the HLM suspension in phosphate buffer to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Reactive Metabolite Screening with Glutathione Trapping
Objective: To detect the formation of potential electrophilic reactive metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile for quenching
-
LC-MS/MS system
Methodology:
-
Prepare two sets of incubations: one with and one without the NADPH regenerating system.
-
To each incubation, add HLM, this compound (e.g., 10 µM), and GSH (e.g., 5 mM) in phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system to one set of incubations.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Quench the reactions with cold acetonitrile.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
Screen for potential GSH adducts by looking for the characteristic mass shift (+305.0678 Da).
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
| System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | > 60 | < 10 |
| Rat Liver Microsomes | 45 | 22 |
| Dog Liver Microsomes | 30 | 33 |
| Human Hepatocytes | 55 | 15 |
Table 2: Hypothetical Cytochrome P450 Reaction Phenotyping for this compound
| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |
| CYP1A2 | < 1.0 |
| CYP2C9 | 2.5 |
| CYP2C19 | 1.8 |
| CYP2D6 | < 1.0 |
| CYP3A4 | 15.7 |
Visualizations
Caption: General metabolic pathways for xenobiotics.
Caption: Workflow for in vitro metabolic stability assay.
Caption: Troubleshooting logic for in vitro/in vivo discrepancies.
References
- 1. pnas.org [pnas.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. GSK245 (DDD1305143) | DNDi [dndi.org]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. admeshop.com [admeshop.com]
Technical Support Center: GSK3494245 and Proteasome Inhibitor Cross-Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3494245.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a preclinical drug candidate developed for the treatment of visceral leishmaniasis.[1][2] Its primary mechanism of action is the inhibition of the chymotrypsin-like activity of the proteasome in Leishmania parasites.[1][2] It binds to a novel inhibitor site located between the β4 and β5 subunits of the parasite's 20S proteasome.[1] This binding site is structurally distinct from that of many proteasome inhibitors used in cancer therapy, contributing to its selectivity for the parasite proteasome over the human proteasome.[1][3]
Q2: Has cross-resistance been observed between this compound and other compounds?
A2: Yes, cross-resistance has been demonstrated within its own chemical series. In laboratory studies, Leishmania parasites that were induced to be resistant to a structurally related compound (compound 7) also showed cross-resistance to this compound (also referred to as compound 8).[2][4] This suggests a shared mechanism of action and resistance among compounds in this specific series.[2][4]
Q3: Is this compound likely to show cross-resistance with proteasome inhibitors used in oncology, such as bortezomib or carfilzomib?
A3: Direct experimental data on cross-resistance between this compound and proteasome inhibitors used in cancer is not available in the provided search results. However, based on its distinct binding site on the Leishmania proteasome, the likelihood of cross-resistance with inhibitors targeting the human proteasome may be reduced.[1]
Mechanisms of resistance to proteasome inhibitors in human cells, such as mutations in the β5 subunit (PSMB5), can lead to cross-resistance among different classes of these inhibitors.[5][6] For instance, bortezomib-resistant cancer cell lines have shown cross-resistance to ixazomib and carfilzomib.[5][7] Whether similar resistance mechanisms would affect this compound's activity is unknown and would require specific experimental validation.
Q4: A Leishmania strain resistant to another proteasome inhibitor is not responding to this compound. What could be the issue?
A4: If you observe resistance to this compound in a Leishmania strain known to be resistant to another proteasome inhibitor, consider the following possibilities:
-
Shared Resistance Mechanism: The resistance mechanism in your Leishmania strain might be broad enough to affect the binding or activity of this compound, even if the primary targets are different. Mechanisms of drug resistance in Leishmania can include increased drug efflux, enzymatic inactivation, or alterations in the drug target.[8][9]
-
Target Alteration: Although this compound has a unique binding site, a mutation in the Leishmania proteasome could potentially confer resistance to multiple inhibitors.
-
Experimental Error: Ensure that the correct concentration of this compound is being used and that the compound has not degraded. Verify the viability of your parasite culture.
Troubleshooting Guide
Issue: Unexpected resistance to this compound in Leishmania cultures.
| Possible Cause | Troubleshooting Steps |
| Pre-existing resistance in the parasite strain | 1. Test the sensitivity of a known wild-type (sensitive) Leishmania strain to this compound as a positive control. 2. If possible, sequence the proteasome subunits (particularly β4 and β5) of your resistant strain to check for mutations. |
| Compound instability or incorrect concentration | 1. Prepare fresh solutions of this compound from a reliable stock. 2. Verify the final concentration of the compound in your assay. |
| Culture conditions affecting drug activity | 1. Ensure that the pH and media composition of your culture are optimal and consistent. 2. Monitor the health and growth phase of your Leishmania cultures, as this can influence drug sensitivity. |
Experimental Protocols
Protocol: Assessing Cross-Resistance of Leishmania Strains to this compound
This protocol outlines a general workflow for determining the cross-resistance profile of Leishmania strains.
-
Parasite Culture:
-
Culture wild-type and potentially resistant Leishmania donovani promastigotes or amastigotes under standard laboratory conditions.
-
-
Drug Sensitivity Assay (e.g., EC50 Determination):
-
Prepare a serial dilution of this compound and other proteasome inhibitors (e.g., bortezomib, carfilzomib, and a compound from the same series as this compound).
-
Seed the parasites in 96-well plates at a defined density.
-
Add the diluted compounds to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess parasite viability using a suitable method (e.g., resazurin-based assay).
-
Calculate the half-maximal effective concentration (EC50) for each compound against each parasite strain.
-
-
Data Analysis:
-
Compare the EC50 values of the different proteasome inhibitors between the wild-type and resistant strains.
-
A significant increase in the EC50 value for this compound in the resistant strain compared to the wild-type strain would indicate cross-resistance.
-
Visualizations
Caption: Mechanism of action of this compound on the Leishmania proteasome.
Caption: Logical flow of how resistance to one proteasome inhibitor can lead to cross-resistance.
References
- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-trypanosomatid drug discovery: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 9. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
GSK3494245 safety and tolerability in early clinical trials
This technical support center provides researchers, scientists, and drug development professionals with information regarding the safety and tolerability of GSK3494245 in early clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome in Leishmania parasites.[1] It binds to a site located between the β4 and β5 subunits of the parasite's 20S proteasome.[2][1] This inhibition disrupts the parasite's ability to recycle and remove unwanted proteins, ultimately leading to parasite death.
Q2: What is the clinical development status of this compound?
A2: As of June 2025, the development of this compound has been discontinued.[3] A Phase I clinical trial in healthy volunteers was completed in early 2024.[3][4]
Q3: Why was the development of this compound discontinued?
A3: The development was not halted due to safety concerns. The decision was based on pharmacokinetic findings that suggested the drug would likely not meet the dosing requirements for effective treatment of visceral leishmaniasis, specifically the need for once or twice daily oral administration without food.
Q4: What were the overall safety and tolerability findings from the Phase I trial?
A4: In the Phase I study conducted in healthy volunteers, this compound was found to be acceptable to participants. No significant side effects related to the study drug were identified.
Q5: What was the design of the Phase I clinical trial for this compound?
A5: The Phase I trial (NCT04504435) was a randomized, double-blind, placebo-controlled, first-in-human study.[4] It evaluated single ascending doses of this compound in healthy male participants.[4] The study also included a component to investigate the effect of food on the drug's pharmacokinetics.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected in vitro cytotoxicity in mammalian cell lines | Off-target effects on the human proteasome. | While this compound is selective for the parasite proteasome, cross-reactivity can be concentration-dependent. It is advisable to perform a dose-response curve and compare it with the reported selectivity data. |
| Variability in in vivo efficacy in animal models | Pharmacokinetic variability, potentially due to food effects. | The Phase I trial in humans indicated a food effect on pharmacokinetics. Ensure standardized feeding protocols in animal studies to minimize variability in drug exposure. |
| Difficulty replicating anti-parasitic activity | Issues with the parasite strain or culture conditions. | This compound has shown activity against various L. donovani and L. infantum isolates, including those resistant to antimony.[5] Confirm the identity and susceptibility of the parasite strain being used. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis (L. donovani) [2][6]
| Treatment Group | Dose (mg/kg) | Mean Leishman Donovan Units (LDUs) ± SD | Reduction in Parasite Burden (%) | P-value vs. Vehicle |
| Vehicle | - | Not reported | 0 | - |
| This compound | 3 | Not reported | Not specified | 0.0441 |
| This compound | 10 | Not reported | Not specified | 0.0037 |
| This compound | 25 | Not reported | >95 | <0.0001 |
| Miltefosine | 25 | Not reported | >95 | <0.0001 |
Note: Specific mean LDU values and standard deviations were not provided in the source material, only the statistical significance of the reduction.
Table 2: Phase I Clinical Trial (NCT04504435) Design Overview [4]
| Parameter | Description |
| Study Title | A Randomized, Double-blind, Placebo-controlled, First Time in Human Study to Evaluate the Safety, Tolerability and Pharmacokinetics of Single (in Both Fed and Fasted States) Doses of this compound in Healthy Participants |
| Phase | I |
| Number of Participants | Approximately 30 (59 enrolled) |
| Participant Population | Healthy male volunteers |
| Study Design | Single ascending dose, crossover design |
| Interventions | This compound (oral capsules), Placebo |
| Primary Outcome Measures | Safety and tolerability |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Visceral Leishmaniasis
This protocol is based on the methodology described for preclinical evaluation of this compound.[2][6]
-
Animal Model: Female BALB/c mice.
-
Infection: Intravenous injection of Leishmania donovani amastigotes.
-
Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for the establishment of a stable infection in the liver and spleen.
-
Drug Administration: this compound is administered orally once daily for a specified number of days (e.g., 5 or 10 days). A vehicle control group and a positive control group (e.g., miltefosine) are included.
-
Efficacy Endpoint: At the end of the treatment period, mice are euthanized, and the liver and spleen are harvested.
-
Parasite Burden Quantification: Parasite burden is determined by microscopic counting of amastigotes in Giemsa-stained tissue smears. The results are expressed in Leishman Donovan Units (LDUs), calculated as the number of amastigotes per host cell nucleus multiplied by the organ weight in milligrams.
-
Statistical Analysis: The statistical significance of the reduction in parasite burden in treated groups compared to the vehicle control is determined using appropriate statistical tests, such as the t-test.
Visualizations
Caption: Mechanism of action of this compound in Leishmania.
Caption: Workflow of the this compound Phase I clinical trial.
References
- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. GSK245 (DDD1305143) | DNDi [dndi.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Proteasome Inhibitors: From Oncology to Infectious Disease
For Researchers, Scientists, and Drug Development Professionals
Proteasome inhibitors have emerged as a cornerstone of therapy in oncology, particularly for multiple myeloma. By disrupting the cellular machinery responsible for protein degradation, these agents induce apoptosis in cancer cells. This guide provides a comparative overview of the efficacy and mechanisms of three key proteasome inhibitors used in cancer treatment—bortezomib, carfilzomib, and ixazomib—and introduces GSK3494245, a novel proteasome inhibitor investigated for the treatment of the parasitic disease, visceral leishmaniasis.
I. Comparative Efficacy of Proteasome Inhibitors in Oncology
Bortezomib, carfilzomib, and ixazomib are approved for the treatment of multiple myeloma and other hematological malignancies. While all three target the proteasome, they exhibit differences in their binding kinetics, selectivity, and clinical efficacy.
Quantitative Data Comparison
The following table summarizes the in vitro potency of bortezomib, carfilzomib, and ixazomib against the different catalytic subunits of the 20S proteasome. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower IC50 value indicates a more potent inhibitor.
| Proteasome Inhibitor | Target Subunit | IC50 (nM) | Binding Reversibility |
| Bortezomib | β5 (Chymotrypsin-like) | 1-5 | Reversible |
| β1 (Caspase-like) | >100 | Reversible | |
| β2 (Trypsin-like) | >100 | Reversible | |
| Carfilzomib | β5 (Chymotrypsin-like) | 1-20 | Irreversible |
| β2 (Trypsin-like) | 379 ± 107 | Irreversible | |
| β1 (Caspase-like) | 618 ± 149 | Irreversible | |
| Ixazomib | β5 (Chymotrypsin-like) | 2-70 | Reversible |
| β1 (Caspase-like) | - | Reversible | |
| β2 (Trypsin-like) | - | Reversible |
Note: IC50 values can vary depending on the cell line and experimental conditions. The values presented are representative ranges from published studies.[1][2][3]
Real-world comparative effectiveness studies have been conducted to evaluate these proteasome inhibitors in combination with other therapies for relapsed/refractory multiple myeloma. One study reported the following unadjusted median time to next treatment (TTNT) in patients receiving different triplet regimens with a lenalidomide and dexamethasone backbone (Rd): VRd (bortezomib), 13.9 months; KRd (carfilzomib), 8.7 months; and IRd (ixazomib), 11.4 months.[4][5] It is important to note that direct head-to-head clinical trial data is limited and patient characteristics can influence outcomes in real-world settings.[4][6]
II. Mechanism of Action and Signaling Pathways in Cancer
Proteasome inhibitors exert their anti-cancer effects by disrupting the ubiquitin-proteasome system, which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Inhibition of the proteasome leads to the accumulation of misfolded and polyubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This ultimately triggers programmed cell death (apoptosis).
Caption: Signaling pathway of proteasome inhibition leading to apoptosis in cancer cells.
Inhibition of the proteasome prevents the degradation of the inhibitory protein IκB, which in turn suppresses the pro-survival NF-κB signaling pathway.[7][8] Furthermore, the accumulation of pro-apoptotic proteins and the activation of caspases, including caspase-3, -8, and -9, are key events downstream of proteasome inhibition that drive the cell towards apoptosis.[7][9][10]
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of proteasome inhibitors on cancer cell lines.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[11]
-
Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
2. Compound Treatment:
-
Prepare serial dilutions of the proteasome inhibitor in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
3. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-50 µL of the MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
5. Solubilization:
-
For adherent cells, carefully aspirate the medium.[13] For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
6. Absorbance Reading:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
B. Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
1. Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer that does not contain protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Assay Setup:
-
In a 96-well plate, add up to 50 µL of cell extract to paired wells.[14]
-
Bring the volume of each well to 100 µL with an assay buffer.[14]
-
To one well of each pair, add a specific proteasome inhibitor (e.g., MG-132) as a negative control. Add an equal volume of assay buffer to the other well.[14]
3. Substrate Addition:
4. Measurement:
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 350 nm and an emission wavelength of 440 nm in a microplate reader at 37°C for 30-60 minutes.[14] The rate of increase in fluorescence is proportional to the proteasome activity.
IV. This compound: A Novel Proteasome Inhibitor for Visceral Leishmaniasis
This compound is a preclinical drug candidate that was developed for the treatment of visceral leishmaniasis, a parasitic disease caused by Leishmania species.[16][17][18][19][20] Unlike the proteasome inhibitors used in oncology that target the human proteasome, this compound was designed to selectively inhibit the proteasome of the Leishmania parasite.[16][18][19]
Mechanism of Action and Preclinical Efficacy
This compound acts as a potent and selective inhibitor of the chymotrypsin-like activity of the parasite's proteasome, binding to a site between the β4 and β5 subunits.[18][19] This inhibition disrupts protein homeostasis in the parasite, leading to its death.[21]
In a mouse model of visceral leishmaniasis, orally administered this compound demonstrated significant efficacy, reducing the parasite burden in the liver by over 95% at a dose of 25 mg/kg, which was comparable to the standard-of-care drug, miltefosine.[17][18] The compound displayed an EC50 of 1.6 µM in an in vitro intramacrophage assay.[17][18]
Clinical Development Status
This compound entered a Phase I clinical trial in healthy volunteers to evaluate its safety, tolerability, and pharmacokinetics.[21][22] However, in June 2025, it was reported that GSK discontinued the development of this compound for visceral leishmaniasis as its profile did not meet the criteria for progression to patient studies.[22]
Caption: The drug discovery and development workflow for this compound.
V. Conclusion
The comparative analysis of proteasome inhibitors highlights their established role in oncology and their potential as therapeutic agents for other diseases. While bortezomib, carfilzomib, and ixazomib have become integral to the treatment of multiple myeloma, the development of this compound for visceral leishmaniasis underscores the broader applicability of targeting the proteasome. Although the development of this compound was discontinued, the research provides valuable insights into the design of selective proteasome inhibitors for infectious diseases. Future research will likely focus on developing next-generation inhibitors with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms in both cancer and infectious pathogens.
References
- 1. Bortezomib, carfilzomib and ixazomib do not mediate relevant transporter-based drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-world comparative effectiveness of triplets containing bortezomib (B), carfilzomib (C), daratumumab (D), or ixazomib (I) in relapsed/refractory multiple myeloma (RRMM) in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-world comparative effectiveness of triplets containing bortezomib (B), carfilzomib (C), daratumumab (D), or ixazomib (I) in relapsed/refractory multiple myeloma (RRMM) in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proteasome inhibition triggers the formation of TRAIL receptor 2 platforms for caspase-8 activation that accumulate in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 11. 4.9. Cell Viability Assays [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hra.nhs.uk [hra.nhs.uk]
- 22. GSK245 (DDD1305143) | DNDi [dndi.org]
A Head-to-Head Comparison of Kinetoplastid Proteasome Inhibitors: GSK3494245 and GNF6702
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery for neglected tropical diseases, particularly those caused by kinetoplastid parasites like Leishmaniasis and Chagas disease, the parasite's proteasome has emerged as a validated and promising therapeutic target. Two leading small molecule inhibitors, GSK3494245 and GNF6702, have demonstrated significant potential in preclinical studies. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in their evaluation and potential application.
Mechanism of Action: Targeting the Parasite's Protein Recycling Machinery
Both this compound and GNF6702 exert their anti-parasitic effects by selectively inhibiting the chymotrypsin-like activity of the kinetoplastid 20S proteasome.[1][2][3] The proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins, a process vital for parasite survival, proliferation, and differentiation.
These compounds exhibit a novel, non-competitive mechanism of inhibition, binding to a previously undiscovered allosteric site at the interface of the β4 and β5 subunits of the proteasome.[1][4][5] This binding site contains residues that are divergent between the parasite and human proteasomes, which is the basis for their high selectivity and favorable safety profiles.[1][4] By inhibiting the proteasome, these compounds lead to an accumulation of ubiquitinated proteins within the parasite, triggering cellular stress and ultimately leading to parasite death.[6]
Quantitative Performance Data
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound and GNF6702 based on available preclinical data. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency
| Compound | Target Organism | Assay Type | IC50 / EC50 (nM) | Host Cell Cytotoxicity (EC50, nM) | Selectivity Index | Reference |
| GNF6702 | L. donovani | Intramacrophage Amastigotes | 18 | >10,000 (3T3 cells) | >555 | [6] |
| T. cruzi | Intramacrophage Amastigotes | 150 | >10,000 (3T3 cells) | >66 | [6] | |
| T. cruzi Proteasome | Biochemical (Chymotrypsin-like) | 35 | >25,000 (Human Proteasome) | >714 | [7] | |
| This compound | L. donovani | Axenic Amastigotes | 14 | >50,000 (MRC5 cells) | >3571 | [2] |
| L. tarentolae | Axenic Amastigotes | 40 | - | - | [2] | |
| L. donovani Proteasome | Biochemical (Chymotrypsin-like) | 20 | >10,000 (Human Proteasome) | >500 | [8] |
Table 2: In Vivo Efficacy in Mouse Models of Visceral Leishmaniasis (L. donovani)
| Compound | Dosing Regimen | Duration | % Parasite Burden Reduction (Liver) | Comparator | Reference |
| GNF6702 | 10 mg/kg, oral, twice daily | 8 days | >99.9 | > Miltefosine (12 mg/kg, oral, once daily) | [4][6] |
| This compound | 25 mg/kg, oral, twice daily | 10 days | >95 | ≈ Miltefosine (30 mg/kg, oral, once daily) | [2][8] |
Table 3: Pharmacokinetic Parameters in Mice
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |
| GNF6702 | 10 mg/kg, oral | ~1500 (Total) | ~4 | Not explicitly stated | [6] |
| This compound | 10 mg/kg, oral | ~200 | ~2 | 18 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used in the evaluation of this compound and GNF6702.
Proteasome Activity Assay (Biochemical)
This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of purified proteasomes.
Methodology:
-
Preparation: Purified 20S proteasomes from either kinetoplastids or human cells are diluted in an appropriate assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT).[6]
-
Compound Incubation: The proteasomes are pre-incubated with serially diluted concentrations of the test compound (or DMSO as a vehicle control) for approximately 60 minutes at room temperature to allow for binding.[6]
-
Reaction Initiation: A fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is added to initiate the enzymatic reaction.
-
Detection: The cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC), and the increase in fluorescence is measured over time using a plate reader.
-
Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined relative to the DMSO control, and IC50 values are calculated by fitting the data to a dose-response curve.[9]
Intramacrophage Amastigote Viability Assay
This cell-based assay is a more physiologically relevant model as it measures the ability of a compound to kill the amastigote form of the parasite residing within a host macrophage.
Methodology:
-
Cell Seeding: Human macrophages (e.g., PMA-differentiated THP-1 cells) are seeded into 384-well imaging plates.[3][5]
-
Infection: The macrophages are infected with Leishmania promastigotes and incubated for 24-48 hours to allow for phagocytosis and transformation of the parasites into amastigotes.[3]
-
Compound Treatment: The infected cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.[5]
-
Staining and Imaging: After incubation, the cells are fixed and stained with nuclear dyes (e.g., DAPI) that label both the host cell and parasite nuclei. Plates are imaged using an automated high-content imaging system.
-
Analysis: Image analysis software is used to count the number of host cells and the number of intracellular amastigotes per cell. The percentage of parasite reduction relative to vehicle-treated controls is calculated, and EC50 values are determined from dose-response curves.[10]
Summary and Conclusion
Both this compound and GNF6702 are highly potent and selective inhibitors of the kinetoplastid proteasome with compelling in vivo activity.
-
GNF6702 , developed by Novartis, has demonstrated broad-spectrum efficacy against the causative agents of leishmaniasis, Chagas disease, and sleeping sickness in various mouse models.[6][11] Its favorable pharmacokinetic profile and potent in vivo activity underscore its potential as a pan-kinetoplastid therapeutic agent.[6] A follow-up compound, LXE408, is currently in clinical development.[7]
-
This compound , a result of a collaboration between GSK and the University of Dundee, is a preclinical candidate for visceral leishmaniasis.[12] It shows excellent in vitro potency and selectivity, and its in vivo efficacy is comparable to the current oral standard of care, miltefosine.[2][8] While its development has faced some pharmacokinetic challenges in early human trials, it remains a significant lead compound.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of a High-Throughput High-Content Intracellular Leishmania donovani Assay with an Axenic Amastigote Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The critical role of mode of action studies in kinetoplastid drug discovery [frontiersin.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. clyte.tech [clyte.tech]
- 11. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3494245: A Novel Proteasome Inhibitor Demonstrates Potent Activity Against Leishmania donovani, Outperforming Current Antileishmanial Drugs in Preclinical Studies
For Immediate Release
[City, State] – November 21, 2025 – A promising preclinical candidate, GSK3494245, has shown significant antileishmanial activity, rivaling and in some aspects exceeding current standard treatments for visceral leishmaniasis, a parasitic disease that remains a significant global health threat. In a comprehensive analysis of preclinical data, this compound, a selective inhibitor of the Leishmania proteasome, displays potent efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, coupled with a favorable safety profile.
Visceral leishmaniasis, if left untreated, is fatal in over 95% of cases.[1] Current therapeutic options, including pentavalent antimonials, amphotericin B, miltefosine, paromomycin, and pentamidine, are hampered by limitations such as significant toxicity, the emergence of drug resistance, variable efficacy, and challenging administration routes.[2][3][4] this compound presents a novel mechanism of action, targeting the parasite's protein degradation machinery, a pathway essential for its survival and proliferation.
Comparative In Vitro Efficacy
This compound has demonstrated potent activity against the clinically relevant intramacrophage amastigote stage of L. donovani, with reported 50% effective concentration (EC50) values as low as 1.6 µM.[1] This efficacy is comparable to or greater than that of several current antileishmanial drugs. The compound is also effective against a range of L. donovani and L. infantum clinical strains, including those resistant to antimony-based treatments.[1]
| Drug | Target Organism/Cell Line | Assay Type | EC50 / IC50 (µM) | Reference(s) |
| This compound | L. donovani amastigotes | Intramacrophage | 1.6 - 5.7 | [1][5] |
| L. donovani promastigotes | Axenic culture | 0.014 | [6] | |
| L. donovani proteasome | Biochemical assay | 0.16 | [5][6] | |
| Miltefosine | L. donovani amastigotes | Intramacrophage | 0.9 - 4.3 | |
| Amphotericin B | L. donovani amastigotes | Intramacrophage | 0.1 - 0.4 | |
| Paromomycin | L. donovani amastigotes | Intramacrophage | 8 - 48.81 | |
| Pentamidine | Leishmania amastigotes | Intracellular | 15 | |
| Sodium Stibogluconate | L. donovani amastigotes | Intramacrophage | 22 - 28 (µg/mL SbV) |
Selectivity and Safety Profile
A crucial aspect of drug development is selectivity towards the pathogen with minimal effects on host cells. This compound exhibits a high degree of selectivity, with a 50% cytotoxic concentration (CC50) against human THP-1 monocytic cells reported to be greater than 50 µM.[5] This indicates a wide therapeutic window, a significant advantage over many current treatments known for their host toxicity.
| Drug | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| This compound | THP-1 | >50 | >31.25 | [5] |
| Miltefosine | THP-1 | ~20-40 | ~4.6 - 44.4 | |
| Amphotericin B | THP-1 | ~1-5 | ~2.5 - 50 | |
| Paromomycin | THP-1 | >100 | >2.05 | |
| Pentamidine | THP-1 | >200 | >13.3 | |
| Sodium Stibogluconate | THP-1 | - | - |
Note: The Selectivity Index (SI) is calculated using the lowest reported EC50 for intramacrophage amastigotes and the reported CC50. Higher SI values indicate greater selectivity for the parasite over host cells.
Mechanism of Action: Targeting the Proteasome
This compound functions by selectively inhibiting the chymotrypsin-like activity of the β5 subunit of the Leishmania 20S proteasome.[7][8] The ubiquitin-proteasome system is critical for maintaining protein homeostasis, regulating the cell cycle, and other essential cellular processes in the parasite. By disrupting this system, this compound leads to an accumulation of ubiquitinated proteins, ultimately triggering parasite cell death.[7]
Caption: this compound inhibits the Leishmania proteasome.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
In Vitro Antileishmanial Activity Assay (Intramacrophage Amastigote Assay)
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For differentiation into macrophages, THP-1 cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and treated with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Parasite Infection: Differentiated THP-1 macrophages are infected with stationary-phase Leishmania donovani promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Drug Treatment: After infection, the culture medium containing non-phagocytosed promastigotes is removed, and fresh medium containing serial dilutions of the test compounds (this compound and standard antileishmanial drugs) is added to the wells. A drug-free control and a positive control (e.g., a known antileishmanial drug) are included.
-
Incubation and Staining: The plates are incubated for an additional 72 hours. Following incubation, the cells are fixed with methanol and stained with Giemsa stain.
-
Data Analysis: The number of amastigotes per 100 macrophages is determined by light microscopy. The 50% effective concentration (EC50), the concentration of the drug that reduces the parasite burden by 50% compared to the untreated control, is calculated using a dose-response curve.
Cytotoxicity Assay (THP-1 Cells)
-
Cell Culture: THP-1 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.
-
Drug Treatment: Serial dilutions of the test compounds are added to the wells. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (Resazurin Assay): After the incubation period, a resazurin-based solution is added to each well. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The plates are incubated for an additional 2-4 hours.
-
Data Analysis: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is determined from the dose-response curve.
Caption: Workflow for in vitro drug screening.
Conclusion
The preclinical data for this compound strongly suggest its potential as a groundbreaking oral treatment for visceral leishmaniasis. Its novel mechanism of action, potent in vitro efficacy against clinically relevant parasite forms, and high selectivity index position it as a superior candidate compared to many of the currently available therapies. Further clinical development is eagerly anticipated and holds the promise of a safer, more effective, and more accessible treatment for this devastating neglected tropical disease.
References
- 1. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound |CAS:2080410-41-7 Probechem Biochemicals [probechem.com]
- 7. pnas.org [pnas.org]
- 8. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK3494245 and DNDi-6899 for the Treatment of Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational compounds from the GSK portfolio, GSK3494245 and DNDi-6899 (formerly GSK3186899), which were developed for the treatment of visceral leishmaniasis (VL), a life-threatening parasitic disease. While both compounds emerged from a collaboration between GSK, the University of Dundee, and the Drugs for Neglected Diseases initiative (DNDi), they possess distinct mechanisms of action and have followed different clinical development paths. This compound development was discontinued by GSK in June 2025, whereas DNDi is reassessing the clinical development of DNDi-6899. This document serves as a comprehensive resource, presenting preclinical and available clinical data to inform future research in the field of anti-leishmanial drug discovery.
Executive Summary
This compound is a potent inhibitor of the Leishmania parasite's proteasome, a critical cellular machinery for protein degradation. In contrast, DNDi-6899 targets the parasite's cyclin-dependent kinase 12 (CRK12), an enzyme involved in cell cycle regulation. Both compounds demonstrated promising preclinical activity against Leishmania donovani, the causative agent of VL. However, the clinical progression of this compound was halted due to a pharmacokinetic profile unsuitable for a target product profile of once or twice-daily oral dosing without food. DNDi-6899, after being initially stopped by GSK, is now being re-evaluated by DNDi for further clinical trials. This guide provides a side-by-side comparison of their performance based on available experimental data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and DNDi-6899, offering a clear comparison of their in vitro potency, in vivo efficacy, and preclinical pharmacokinetic properties.
Table 1: In Vitro Activity
| Parameter | This compound | DNDi-6899 (GSK3186899) |
| Target | Leishmania Proteasome (β5 subunit) | Leishmania CRK12 |
| EC50 (Intramacrophage L. donovani) | 1.6 µM | 1.4 µM |
| IC50 (L. donovani Proteasome) | 0.16 µM (chymotrypsin-like activity) | Not Applicable |
| IC50 (Human Proteasome) | 13 µM (purified 26S) | Not Applicable |
| Selectivity (Human/Parasite Proteasome) | >80-fold | Not Applicable |
| Cytotoxicity (HepG2 cells) | >50 µM | >50 µM |
Table 2: In Vivo Efficacy in Mouse Model of Visceral Leishmaniasis
| Parameter | This compound | DNDi-6899 (GSK3186899) |
| Dosing Regimen | Comparable to miltefosine | 25 mg/kg, twice daily, for 10 days (oral)[1] |
| Parasite Burden Reduction | >95% | 99%[1] |
Table 3: Preclinical Pharmacokinetics
| Parameter | Species | This compound | DNDi-6899 (GSK3186899) |
| Oral Bioavailability (F%) | Mouse | Good | 44% |
| Rat | Moderate | 37% | |
| Dog | Moderate | 17% | |
| Clearance (CL) | Mouse | Low | 1.3 L/h/kg |
| Rat | Low | 0.5 L/h/kg | |
| Dog | Moderate | Not Available | |
| Volume of Distribution (Vss) | Mouse | Moderate | 2.6 L/kg |
| Rat | High | 3.9 L/kg | |
| Dog | Not Available | Not Available | |
| Plasma Protein Binding | Multiple Species | Moderate to High (94-98%) | High (>97.5%) |
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating anti-leishmanial compounds.
Caption: Mechanism of action of this compound targeting the β5 subunit of the Leishmania proteasome.
Caption: A generalized workflow for the discovery and preclinical development of anti-leishmanial drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Leishmania donovani Intramacrophage Assay
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of the parasite, which is the clinically relevant form.
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiation into macrophages is induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Infection: Differentiated THP-1 cells are infected with L. donovani promastigotes at a parasite-to-cell ratio of 10:1. The co-culture is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes within the macrophages.
-
Compound Treatment: Following infection, the cells are washed to remove extracellular parasites. The test compounds, including this compound and DNDi-6899, are serially diluted and added to the infected cells. A positive control (e.g., miltefosine) and a negative control (vehicle) are included. The plates are incubated for an additional 72 hours.
-
Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be achieved through various methods, including Giemsa staining followed by microscopic counting of amastigotes per macrophage, or through high-content imaging systems that utilize fluorescently labeled parasites or DNA stains.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
Leishmania Proteasome Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the parasite's proteasome.
-
Proteasome Extraction: Leishmania donovani promastigotes are harvested and lysed to release the cellular contents. The proteasome is partially purified from the cell lysate through methods such as ultracentrifugation and affinity chromatography.
-
Fluorogenic Substrate: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is used. Cleavage of this substrate by the proteasome releases a fluorescent molecule (AMC), which can be quantified.
-
Inhibition Assay: The proteasome extract is incubated with varying concentrations of the test compound (e.g., this compound) for a defined period. The fluorogenic substrate is then added, and the reaction is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of proteasome inhibition against the compound concentration.
Conclusion
The comparative analysis of this compound and DNDi-6899 highlights the complexities and challenges of anti-parasitic drug development. Both compounds demonstrated potent anti-leishmanial activity in preclinical studies, validating their respective targets, the proteasome and CRK12, as promising avenues for therapeutic intervention.
The discontinuation of this compound due to its pharmacokinetic properties underscores the critical importance of ADME (absorption, distribution, metabolism, and excretion) characteristics in the successful translation of a preclinical candidate to a viable therapeutic. While potent, a compound's clinical utility is ultimately determined by its ability to achieve and maintain therapeutic concentrations at the site of infection with a dosing regimen that is practical for the target patient population.
The renewed interest in DNDi-6899 by DNDi suggests that its distinct mechanism of action and potentially more favorable pharmacokinetic profile warrant further investigation. This case study of two compounds from the same initial discovery program provides valuable insights for researchers in the field. It emphasizes the need for a multi-parameter optimization approach in drug discovery, where potency, selectivity, and pharmacokinetic properties are concurrently addressed to increase the probability of clinical success. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the critical mission of developing new and improved treatments for visceral leishmaniasis.
References
Unveiling the Molecular Grips: A Comparative Analysis of GSK3494245 and LXE408 Binding Modes
A deep dive into the binding mechanisms of two promising kinetoplastid-selective proteasome inhibitors for the treatment of leishmaniasis.
Researchers in the field of drug development for neglected tropical diseases are closely following the progress of two potent oral drug candidates, GSK3494245 and LXE408. Both compounds have demonstrated significant promise in the fight against leishmaniasis, a parasitic disease responsible for considerable morbidity and mortality worldwide. Their efficacy stems from a shared mechanism of action: the selective inhibition of the kinetoplastid proteasome, a crucial enzyme complex for the parasite's survival. While their ultimate goal is the same, a closer examination of their binding modes reveals distinct molecular interactions that contribute to their potent and selective anti-parasitic activity.
This guide provides a comprehensive comparison of the binding modes of this compound and LXE408, supported by experimental data from structural and biochemical studies.
At a Glance: Key Quantitative Data
| Parameter | This compound (DDD01305143) | LXE408 |
| Target | Kinetoplastid Proteasome (β5 subunit) | Kinetoplastid Proteasome (β5 subunit) |
| Binding Mode | Inhibition of chymotrypsin-like activity | Noncompetitive inhibition of chymotrypsin-like activity |
| Binding Site | Interface between the β4 and β5 subunits | Interface of the PSMB4 and PSMB5 subunits |
| Key Interactions | Binds in a previously undiscovered inhibitor site, exploiting divergent residues between human and kinetoplastid proteasomes.[1] | Occupies a pocket as a ternary complex with the proteasome and bortezomib, with its binding mode remaining unchanged in the presence of the latter.[2] |
| In Vivo Efficacy | Comparable efficacy to miltefosine in a mouse model of visceral leishmaniasis.[1] | More pronounced reduction in liver parasite burden than miltefosine in a murine model of visceral leishmaniasis.[2][3] |
| Clinical Development | Phase I clinical trials have been completed.[4] | Currently in Phase II human clinical trials.[5][6][7] |
Visualizing the Inhibition: The Proteasome Under Attack
The following diagram illustrates the common mechanism of action of both this compound and LXE408, targeting the proteasome of the Leishmania parasite.
Caption: Inhibition of the Leishmania proteasome by this compound and LXE408.
Delving into the Binding Pockets
High-resolution cryogenic electron microscopy (cryo-EM) studies have been instrumental in elucidating the precise binding modes of both this compound and LXE408.
This compound: This compound binds at a novel, induced-fit pocket located at the interface of the β4 and β5 subunits of the Leishmania donovani proteasome.[1] This binding site is distinct from the catalytic site and exploits differences in amino acid residues between the parasite and human proteasomes, which is a key factor in its selectivity.[1] The pyrrolidine carboxamide moiety of this compound is situated in a deeply buried, predominantly hydrophobic cavity, which is crucial for its selectivity against the human orthologue.[8]
LXE408: Detailed structural studies have revealed that LXE408 also binds at the interface of the β4 and β5 subunits of the Leishmania tarentolae proteasome.[2] Its binding is characterized as noncompetitive, meaning it does not directly compete with the substrate for the active site.[2][3] Cryo-EM structures have shown that LXE408 can form a ternary complex with the proteasome and the known proteasome inhibitor bortezomib, with the binding mode of LXE408 remaining unaltered.[2] This provides a compelling explanation for its noncompetitive mechanism of inhibition.[2][5][9]
Experimental Methodologies
The characterization of the binding modes for both this compound and LXE408 relied on a combination of sophisticated experimental techniques.
Cryogenic Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structure of the proteasome in complex with the inhibitor.
-
General Protocol:
-
Purification: The Leishmania 20S proteasome is purified to homogeneity.
-
Complex Formation: The purified proteasome is incubated with an excess of the inhibitor (this compound or LXE408) to ensure saturation of the binding sites.
-
Vitrification: A small volume of the proteasome-inhibitor complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a non-crystalline, glass-like state, preserving the native structure.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) are collected at various tilt angles.
-
Image Processing and 3D Reconstruction: The individual particle images from the micrographs are computationally extracted, aligned, and classified. These 2D images are then used to reconstruct a high-resolution 3D density map of the proteasome-inhibitor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the experimental data. This allows for the precise identification of the inhibitor's binding pocket and its interactions with the surrounding amino acid residues.
-
Biochemical Assays for Proteasome Activity
-
Objective: To measure the inhibitory effect of the compounds on the chymotrypsin-like activity of the proteasome.
-
General Protocol:
-
Enzyme and Substrate Preparation: Purified Leishmania proteasome is used as the enzyme source. A fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is prepared.
-
Inhibition Assay: The proteasome is pre-incubated with varying concentrations of the inhibitor (this compound or LXE408) for a defined period.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Signal Detection: The enzymatic cleavage of the substrate releases a fluorescent molecule (e.g., AMC), and the increase in fluorescence over time is monitored using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated from the fluorescence signal. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations. For noncompetitive inhibition studies, the assay is performed with varying concentrations of both the inhibitor and the substrate.
-
Conclusion
Both this compound and LXE408 represent significant advancements in the development of novel oral therapies for leishmaniasis. Their shared strategy of targeting the kinetoplastid proteasome through a unique binding site at the β4-β5 subunit interface underscores the viability of this approach. While both compounds exhibit potent anti-parasitic activity, the subtle differences in their binding interactions and their progression through clinical trials will be critical in determining their future roles in the treatment of this devastating disease. The detailed structural and biochemical data available for these compounds provide a solid foundation for the rational design of next-generation proteasome inhibitors with even greater efficacy and safety profiles.
References
- 1. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK245 (DDD1305143) | DNDi [dndi.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. LXE408 Novartis for CL | DNDi [dndi.org]
- 8. Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of GSK3494245 Versus Amphotericin B in the Treatment of Visceral Leishmaniasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the preclinical candidate GSK3494245 and the established antifungal and antileishmanial drug, amphotericin B, for the treatment of visceral leishmaniasis (VL). The data presented is derived from preclinical studies in murine models of Leishmania donovani infection.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of this compound and various formulations of amphotericin B in BALB/c mouse models of visceral leishmaniasis. It is important to note that these data are compiled from separate studies and direct head-to-head comparisons in a single study are not yet publicly available. The efficacy is primarily measured by the reduction in parasite burden in the liver and spleen, key target organs in VL.
| Drug/Formulation | Animal Model | Parasite Strain | Dosing Regimen | Efficacy (Parasite Burden Reduction) | Reference |
| This compound | BALB/c Mice | L. donovani | 50 mg/kg, oral, twice daily for 10 days | >99% reduction in liver parasite burden | [1] |
| Amphotericin B Deoxycholate | BALB/c Mice | L. donovani | 1 mg/kg, intravenous, every other day for 15 days | Significant reduction in liver and spleen parasite burden | [2] |
| Liposomal Amphotericin B (AmBisome®) | BALB/c Mice | L. donovani | 2.5 mg/kg, intravenous, daily for 5 days | Significant suppression of parasite burdens in spleen and liver | |
| Liposomal Amphotericin B (AmBisome®) | BALB/c Mice | L. donovani | 10 mg/kg, intravenous, single dose | 100% cure rate in some studies | |
| Amphotericin B Lipid Complex (Abelcet®) | BALB/c Mice | L. donovani | 2.5 mg/kg, intravenous, daily for 5 days | Significant suppression of parasite burdens in spleen and liver |
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vivo efficacy of compounds against Leishmania donovani in a BALB/c mouse model, synthesized from multiple preclinical studies.
In Vivo Murine Model of Visceral Leishmaniasis
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c, female, 6-8 weeks old.
2. Parasite:
-
Species: Leishmania donovani
-
Stage: Amastigotes, harvested from the spleen of an infected donor hamster or mouse.
3. Infection Procedure:
-
Amastigotes are isolated and purified from the spleen of a heavily infected donor animal.
-
BALB/c mice are infected via intravenous (tail vein) injection with approximately 1-2 x 10^7 amastigotes.
4. Treatment:
-
Treatment is typically initiated 7-14 days post-infection.
-
This compound: Administered orally (e.g., by gavage) at specified doses (e.g., 50 mg/kg), often twice daily for 5-10 days.
-
Amphotericin B: Administered intravenously (e.g., via the tail vein). Dosing regimens vary depending on the formulation (e.g., deoxycholate, liposomal) and can range from daily to every other day for a specified duration.
-
A vehicle control group (receiving the formulation without the active drug) is run in parallel.
5. Efficacy Assessment:
-
Mice are euthanized at a predetermined time point after the completion of treatment (e.g., 1-14 days).
-
The liver and spleen are aseptically removed and weighed.
-
Impression smears of the liver and spleen are made on glass slides, fixed with methanol, and stained with Giemsa.
-
The parasite burden is determined microscopically by counting the number of amastigotes per host cell nucleus. Efficacy is expressed as the percentage reduction in parasite burden in treated mice compared to the vehicle-treated control group.
Mechanism of Action
This compound: Proteasome Inhibition
This compound is a potent and selective inhibitor of the Leishmania parasite's 20S proteasome, specifically targeting the chymotrypsin-like activity of the β5 subunit.[1] The proteasome is a critical cellular machine responsible for protein degradation and turnover. By inhibiting this pathway, this compound disrupts essential cellular processes in the parasite, leading to its death. This mechanism is selective for the parasite's proteasome over the human equivalent, which is a key factor in its therapeutic potential.
Amphotericin B: Fungal and Parasitic Cell Membrane Disruption
Amphotericin B is a polyene macrolide that binds to ergosterol, a primary sterol component of fungal and protozoan cell membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[3] The resulting leakage of intracellular ions and small molecules ultimately leads to cell death. While effective, amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity, particularly nephrotoxicity. Liposomal formulations of amphotericin B are designed to reduce this toxicity by altering the drug's distribution in the body.
Experimental Workflow
The diagram below outlines the typical workflow for an in vivo efficacy study of a potential antileishmanial drug in a murine model.
References
Unlocking Potential Synergies: A Comparative Guide to GSK3494245 and Other Antiprotozoal Agents
For researchers, scientists, and drug development professionals, understanding the unique mechanism of action of novel antiprotozoal candidates is paramount for designing effective combination therapies. This guide provides a comparative analysis of GSK3494245, a preclinical candidate for visceral leishmaniasis, against other established antiprotozoal agents. While direct experimental data on synergistic effects of this compound with other drugs is not yet publicly available, this document lays the groundwork for future research by highlighting distinct cellular pathways that could be targeted for synergistic outcomes.
This compound is a potent and selective inhibitor of the Leishmania donovani proteasome, a critical cellular machine responsible for protein degradation.[1][2] By targeting the chymotrypsin-like activity of the β5 subunit of the parasite's proteasome, this compound induces parasite death.[2] This mechanism distinguishes it from many current antiprotozoal drugs, opening a strategic window for combination therapies aimed at overwhelming the parasite's defense and survival mechanisms.
Comparative Analysis of Antiprotozoal Mechanisms
To explore potential synergies, it is essential to compare the molecular target of this compound with those of other antiprotozoal drugs. The following table summarizes the mechanisms of action for a selection of these agents.
| Drug Class | Example Agent(s) | Primary Mechanism of Action | Parasite Target(s) | Potential for Synergy with this compound |
| Proteasome Inhibitor | This compound | Inhibition of the chymotrypsin-like activity of the β5 subunit of the proteasome, leading to disruption of protein homeostasis.[1][2] | Leishmania donovani, Trypanosoma cruzi[2] | As a primary agent, it can be combined with drugs targeting different pathways to enhance efficacy and potentially reduce resistance. |
| Polyenes | Amphotericin B | Binds to ergosterol in the cell membrane, forming pores that lead to leakage of intracellular contents and cell death. | Leishmania spp., Trypanosoma cruzi | High potential. Targeting both protein turnover (this compound) and membrane integrity (Amphotericin B) could lead to rapid parasite clearance. |
| Antimonial | Sodium Stibogluconate | Thought to interfere with glycolysis and fatty acid oxidation. | Leishmania spp. | Moderate potential. Combining a proteasome inhibitor with a drug that disrupts energy metabolism could create a multi-pronged attack on the parasite. |
| Alkylphosphocholine | Miltefosine | Affects lipid metabolism, membrane integrity, and apoptosis-like cell death. | Leishmania spp., Trypanosoma cruzi | High potential. The combination could simultaneously disrupt protein recycling and induce apoptotic pathways, leading to a potent synergistic effect. |
| Diamidine | Pentamidine | Binds to DNA and interferes with DNA, RNA, and protein synthesis. | Trypanosoma brucei, Leishmania spp. | Moderate to high potential. Dual attack on protein degradation and nucleic acid synthesis could be highly effective. |
| Nitroimidazole | DNDI-0690 | Mechanism of action is yet to be fully determined but is a class known to generate reactive nitro radicals that damage cellular components.[1] | Leishmania spp. | Potential synergy depends on the specific target of the nitroimidazole. If it differs from the proteasome, the combination could be beneficial. |
| Oxaborole | DNDI-6148 | Targets CPSF3, a component of the cleavage and polyadenylation specificity factor, disrupting RNA processing.[1] | Leishmania spp. | High potential. Inhibiting both protein degradation and essential RNA processing would attack two central dogma processes, likely leading to strong synergy. |
Experimental Protocols for Assessing Synergy
While specific studies on this compound combinations are pending, a standard approach to quantify synergistic effects is the isobologram analysis, derived from in vitro checkerboard assays.
General Experimental Protocol: In Vitro Checkerboard Assay and Isobologram Analysis
-
Parasite Culture: Leishmania donovani amastigotes are cultured within a suitable host cell line (e.g., THP-1 macrophages).
-
Drug Preparation: Stock solutions of this compound and a partner antiprotozoal agent are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to a range of concentrations above and below their individual 50% inhibitory concentrations (IC50).
-
Checkerboard Assay Setup: In a 96-well plate, the two drugs are combined in a matrix format. Each well contains a fixed concentration of Drug A and a fixed concentration of Drug B, covering all possible combinations of the prepared dilutions.
-
Infection and Treatment: Host cells are infected with L. donovani promastigotes, which then differentiate into amastigotes. After differentiation, the infected cells are treated with the drug combinations for a specified period (e.g., 72 hours).
-
Quantification of Parasite Viability: The number of viable intracellular amastigotes is determined using a suitable method, such as high-content imaging with a DNA stain (e.g., DAPI) to count nuclei of host cells and parasites, or a colorimetric assay (e.g., resazurin reduction).
-
Data Analysis:
-
The IC50 for each drug alone and in combination is calculated.
-
The Fractional Inhibitory Concentration (FIC) is determined for each drug in a combination that produces 50% inhibition: FIC = (IC50 of drug in combination) / (IC50 of drug alone).
-
The Combination Index (CI) is calculated: CI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additivity
-
CI > 1.1: Antagonism
-
-
Isobologram Construction: The IC50 values of the drug combinations are plotted on a graph with the concentrations of each drug on the x and y axes. A line connecting the individual IC50 values of each drug represents additivity. Data points falling below this line indicate synergy, while points above indicate antagonism.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical workflow for evaluating drug synergy.
Caption: Mechanism of action of this compound in Leishmania.
Caption: Experimental workflow for synergy evaluation.
Future Directions
The distinct mechanism of this compound makes it a promising candidate for combination therapy. Future studies should focus on in vitro and in vivo testing of this compound with approved antileishmanial drugs, particularly those with complementary mechanisms of action such as miltefosine and amphotericin B. Such research will be crucial in developing more effective and robust treatment regimens for visceral leishmaniasis, with the potential to shorten treatment duration, reduce dosages, and combat the emergence of drug resistance.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for GSK3494245
Disclaimer: No official Safety Data Sheet (SDS) or specific disposal protocol for GSK3494245 is publicly available. The following procedures are based on general best practices for handling and disposing of novel, biologically active research compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department for guidance and to ensure full compliance with all local, state, and federal regulations.
This compound is an investigational proteasome inhibitor developed for the treatment of visceral leishmaniasis.[1] As a biologically active small molecule, all waste, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure all appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Summary of Compound Information
The following table summarizes key logistical information for this compound.
| Property | Data | Source |
| Synonyms | GSK245, DDD01305143 | [2] |
| Mechanism of Action | Kinetoplastid proteasome inhibitor | [3] |
| Clinical Status | Phase I clinical trials completed; development discontinued | [1][2] |
| Physical Form | Solid (assumed) | N/A |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | N/A |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to ensure the safety of laboratory personnel and to protect the environment. The workflow below outlines the critical steps for managing different forms of waste generated from research activities involving this compound.
Step 1: Waste Identification and Segregation
Properly categorize all waste streams at the point of generation. Never mix incompatible waste types.
-
Solid Waste: Includes expired or unused pure compound, contaminated gloves, weigh boats, and other disposable labware.
-
Liquid Waste: Includes stock solutions, experimental solutions, and rinsate from cleaning contaminated glassware.
-
Sharps Waste: Includes needles, syringes, and pipette tips used to handle this compound solutions.
Step 2: Waste Collection and Containment
-
Solid Chemical Waste:
-
Collect in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene).
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Keep the container sealed when not in use.
-
-
Liquid Chemical Waste:
-
Collect in a dedicated, shatter-resistant, and leak-proof container (e.g., a plastic-coated glass bottle).
-
Leave approximately 10% headspace to allow for expansion.
-
Label the container as "Hazardous Waste" with the name "this compound" and list all solvent components and their approximate concentrations.
-
DO NOT dispose of liquid waste containing this compound down the drain.
-
-
Chemically Contaminated Sharps:
Step 3: Storage and Disposal
-
Temporary Storage: Store all waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from general lab traffic, and ideally within secondary containment.[5]
-
Contact EHS: Once a waste container is nearly full (e.g., 90% capacity), or if waste has been accumulated for a period approaching your institution's limit (often six months), contact your institution's EHS department to schedule a pickup.[4][6]
-
Documentation: Complete any required hazardous waste pickup forms or tags as instructed by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Logical workflow for this compound waste disposal.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. GSK245 (DDD1305143) | DNDi [dndi.org]
- 3. Proteasome Inhibitors [labome.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. risk.byu.edu [risk.byu.edu]
Essential Safety and Handling of GSK3494245: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like GSK3494245 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is an orally active and selective inhibitor of the parasite proteasome's chymotrypsin-like activity, investigated for the treatment of visceral leishmaniasis.[1][2][3] While specific safety data sheets (SDS) for this compound are not publicly available, a comprehensive safety plan can be constructed based on guidelines for similar research compounds with known hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Based on typical handling procedures for novel chemical entities in a research setting, this compound should be handled with caution. A generic safety data sheet for a similar research compound indicates the following potential hazards: harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child. Therefore, a robust PPE protocol is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory. Use chemical safety goggles when there is a risk of splashing. |
| Hand Protection | Nitrile gloves | Disposable, powder-free. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Fully buttoned. Consider a chemically resistant apron for large quantities. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of powdered or volatile forms of this compound should occur in a certified chemical fume hood to avoid inhalation. |
Operational and Handling Plan
Strict adherence to standard operating procedures is critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting: Handle solid this compound in a fume hood to prevent inhalation of airborne particles. Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing. Cap containers securely.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations. All returned containers of investigational products are to be treated as hazardous substances.[4]
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound Waste | Labeled hazardous waste container | Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Biohazard bag or sharps container | Place in a designated, labeled hazardous waste container. |
| Liquid Waste (solutions containing this compound) | Labeled hazardous waste container | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Empty Stock Containers | Original container | Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label and dispose of the container as regular lab glass or plastic, or as required by institutional policy. |
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting the chymotrypsin-like activity of the L. donovani proteasome, which is essential for the parasite's protein recycling and removal processes, ultimately leading to parasite death.[1][3]
Below are diagrams illustrating the logical workflow for safe handling and the compound's mechanism of action.
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Caption: The inhibitory effect of this compound on the L. donovani proteasome leading to parasite death.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
